molecular formula C10H12ClNO B1648902 3-(4-Chloro-phenoxymethyl)-azetidine

3-(4-Chloro-phenoxymethyl)-azetidine

Cat. No.: B1648902
M. Wt: 197.66 g/mol
InChI Key: YRZVCFVNLXXMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-phenoxymethyl)-azetidine is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]azetidine

InChI

InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2

InChI Key

YRZVCFVNLXXMMA-UHFFFAOYSA-N

SMILES

C1C(CN1)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1C(CN1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

3-(4-Chloro-phenoxymethyl)-azetidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Scaffold for Medicinal Chemistry & CNS Ligand Design

Executive Summary

In the contemporary landscape of fragment-based drug discovery (FBDD), 3-(4-Chloro-phenoxymethyl)-azetidine represents a high-value "sp³-rich" building block. Unlike traditional planar heterocycles, the azetidine core offers a distinct vector geometry (approx. 109° bond angles) and reduced lipophilicity compared to its six-membered analogs (piperidines).

This monograph provides a definitive technical analysis of this molecule, focusing on its physicochemical constants, validated synthetic pathways, and utility as a bioisostere in Central Nervous System (CNS) therapeutic programs.[1]

Chemical Identity & Physicochemical Constants

The precise characterization of the molecule is critical for stoichiometric calculations in library synthesis. Note the distinction between the free base and the hydrochloride salt, which is the standard commercial form due to stability.

Table 1: Molecular Specifications

ParameterFree BaseHydrochloride Salt
CAS Number Not widely listed1864053-23-5
Formula C₁₀H₁₂ClNO C₁₀H₁₃Cl₂NO
Molecular Weight 197.66 g/mol 234.12 g/mol
Exact Mass 197.0607233.0374
Appearance Viscous oil / Low-melt solidWhite to off-white crystalline solid
SMILES ClC1=CC=C(OCC2CNC2)C=C1ClC1=CC=C(OCC2CNC2)C=C1.Cl

Physicochemical Profile (Predicted):

  • cLogP: 2.0 – 2.4 (Ideal for CNS penetration; falls within the "Goldilocks zone" for blood-brain barrier permeability).

  • TPSA: ~21 Ų (Highly permeable).

  • pKa (Conjugate Acid): ~9.5 (Typical for secondary amines in azetidine rings).

  • sp³ Fraction (Fsp³): 0.4 (Enhances solubility and metabolic stability compared to flat aromatics).

Synthetic Methodology & Protocol

The synthesis of this compound is most reliably achieved via a Mitsunobu Etherification followed by acid-mediated deprotection. This route avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which is often sluggish with electron-rich phenols.

3.1 Retrosynthetic Logic

The target is disassembled into two commercially available fragments:

  • 4-Chlorophenol (Nucleophile).

  • 1-Boc-3-hydroxymethylazetidine (Electrophile surrogate).

3.2 Validated Experimental Protocol

Objective: Synthesis of this compound Hydrochloride (10 mmol scale).

Reagents:

  • 1-Boc-3-(hydroxymethyl)azetidine (1.87 g, 10 mmol)

  • 4-Chlorophenol (1.28 g, 10 mmol)

  • Triphenylphosphine (PPh₃) (2.88 g, 11 mmol)

  • DIAD (Diisopropyl azodicarboxylate) (2.22 g, 11 mmol)

  • Solvents: Anhydrous THF, 4M HCl in Dioxane.

Step-by-Step Procedure:

  • Coupling (Mitsunobu):

    • Charge a dry 100 mL round-bottom flask with 1-Boc-3-(hydroxymethyl)azetidine, 4-Chlorophenol, and PPh₃.

    • Dissolve in anhydrous THF (40 mL) under N₂ atmosphere.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add DIAD dropwise over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for disappearance of the phenol and formation of the Boc-protected intermediate (MW ~300 Da).

  • Workup & Purification:

    • Concentrate THF under reduced pressure.

    • Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

    • Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 1-Boc-3-(4-chlorophenoxymethyl)azetidine .

  • Deprotection:

    • Dissolve the purified intermediate in DCM (10 mL).

    • Add 4M HCl in Dioxane (10 mL, excess) at 0°C.

    • Stir at RT for 2 hours.

    • Isolation: Concentrate in vacuo. The product may precipitate as a white solid. Wash with diethyl ether to remove organic impurities. Dry under high vacuum.

3.3 Synthetic Workflow Diagram

Synthesis_Pathway Start Precursors: 1-Boc-3-hydroxymethylazetidine + 4-Chlorophenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Intermediate Intermediate: 1-Boc-3-(4-chlorophenoxymethyl) azetidine Mitsunobu->Intermediate Ether Bond Formation Deprotection Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Boc Removal Product Final Product: 3-(4-Chloro-phenoxymethyl)- azetidine HCl Deprotection->Product Salt Formation

Caption: Step-wise synthetic workflow for the production of the hydrochloride salt via Mitsunobu etherification.

Structural Biology & Applications in Drug Design
4.1 Scaffold Hopping & Bioisosterism

The 3-(phenoxymethyl)-azetidine motif is a proven bioisostere for:

  • Piperidines/Pyrrolidines: The azetidine ring contracts the vector, altering the spatial projection of the N-substituent relative to the aryl tail. This can resolve steric clashes in tight binding pockets.

  • Metabolic Stability: The strained 4-membered ring is often less prone to oxidative metabolism (P450) at the α-carbon compared to pyrrolidines, extending half-life (

    
    ).
    
4.2 Pharmacophore Modeling

In CNS targets (e.g., Dopamine D2/D4, Serotonin 5-HT), the basic nitrogen serves as the primary anchor (ionic interaction with Asp residue), while the chlorophenyl group occupies a hydrophobic pocket.

Key Structural Features:

  • Basic Amine: Protonated at physiological pH (pKa ~9.5).

  • Linker: The oxymethyl (-CH₂-O-) linker provides rotational freedom, allowing the aryl group to adopt an optimal dihedral angle.

  • Lipophilic Tail: The 4-Cl substituent enhances potency via halogen bonding or hydrophobic filling.

Pharmacophore_SAR N_Term Secondary Amine (NH) [Ionic Interaction] Core Azetidine Ring [Rigid Spacer / sp3 Vector] N_Term->Core Anchor Linker Ether Linker (-O-CH2-) [Rotational Freedom] Core->Linker 3-Position Aryl 4-Chlorophenyl [Hydrophobic Pocket] Linker->Aryl Extension

Caption: Pharmacophore map illustrating the functional roles of the azetidine scaffold components.

Handling & Safety
  • Storage: Store the HCl salt at 2–8°C under desiccated conditions. It is hygroscopic.

  • Stability: Stable in solid form for >2 years. Solutions in DMSO/Methanol should be used within 24 hours.

  • Hazards: Treat as a potential irritant. The free base is likely corrosive to eyes/skin due to basicity. Use standard PPE (gloves, goggles, fume hood).

References
  • BenchChem. (2025).[1][2][3] 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. Retrieved from 1[1][3]

  • ChemScene. (n.d.). 3-((4-Chlorophenoxy)methyl)azetidine hydrochloride Product Data. Retrieved from 4

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from 5

  • PubChem. (n.d.).[6] 3-[(4-chlorophenyl)methyl]azetidine hydrochloride Compound Summary. Retrieved from 7[6]

Sources

Azetidine Architectures: A Technical Guide to Synthesis and Medicinal Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the strategic implementation of azetidine (4-membered nitrogen heterocycle) building blocks in medicinal chemistry.[1][2][3][4] Long considered "difficult" due to ring strain (~25.4 kcal/mol), azetidines have emerged as high-value bioisosteres that modulate lipophilicity (


), metabolic stability, and vector alignment without the conformational penalty of larger rings. This guide provides actionable protocols for synthesis—moving beyond classical cyclization to modern strain-release methodologies—and details the physicochemical rationale for their deployment in lead optimization.[5]

Part 1: The Physicochemical Advantage

Escaping Flatland with High

Azetidines offer a distinct "Goldilocks" zone between the reactivity of aziridines and the entropic freedom of pyrrolidines. Their inclusion increases the fraction of


 hybridized carbons (

), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.
Comparative Metrics: Azetidine vs. Homologs

The following table summarizes the shift in properties when contracting a ring from piperidine (6-membered) or pyrrolidine (5-membered) to azetidine.

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact in MedChem
Ring Strain ~25.4 kcal/mol~6.2 kcal/mol~0 kcal/molHigh strain enables unique covalent inhibitor designs and strain-release synthesis.
Basicity (

)
~11.3~11.3~11.2Similar basicity to homologs; often requires lowering via electron-withdrawing groups (EWGs) for permeability.[5]
Lipophilicity (

)
LowMediumHighRing contraction lowers

, improving metabolic stability (LLE).
C-N-C Angle ~90°~109°~111°Alters exit vectors of substituents, critical for fine-tuning target engagement.

Part 2: Synthetic Methodologies

Strategic Overview

Classical synthesis relies on the thermal cyclization of


-haloamines, often requiring high temperatures that are incompatible with sensitive functionalities. Modern approaches utilize Strain-Release Functionalization  of azabicyclo[1.1.0]butanes (ABBs) or Photochemical [2+2] Cycloadditions .[2]
Visualization of Synthetic Pathways

The following diagram outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.

AzetidineSynthesis Start Target Azetidine Scaffold Sub33 3,3-Disubstituted Start->Sub33 Sub2 2-Substituted (Chiral) Start->Sub2 Spiro Spirocyclic Start->Spiro Method_ABB Strain-Release (ABB Opening) Sub33->Method_ABB Nucleophilic Attack Method_Paterno Aza-Paternò-Büchi (Photochemical) Sub2->Method_Paterno [2+2] Cycloaddition Method_Lactam Beta-Lactam Reduction Spiro->Method_Lactam Cyclization & Reduction

Figure 1: Decision tree for selecting synthetic methodologies based on substitution requirements.

Protocol: Strain-Release Synthesis of 3,3-Disubstituted Azetidines

This protocol utilizes the reactivity of azabicyclo[1.1.0]butane (ABB) derivatives to install complex nucleophiles at the C3 position. This method is superior to traditional alkylation for installing sterically demanding groups.[5]

Reagents:

  • 1-Boc-3-iodoazetidine (Precursor to ABB) or commercially available ABB sulfonyl fluorides.[5]

  • Nucleophile (e.g., Aryl boronic acid, thiol, or amine).

  • Catalyst: Nickel(II) source (for cross-coupling) or Lewis Acid.[5]

Step-by-Step Workflow:

  • ABB Generation (In-situ):

    • Dissolve 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous THF under Argon.

    • Cool to -78°C. Add

      
      -BuLi (1.1 equiv) dropwise.[5]
      
    • Mechanism:[5][6][7][8][9] Lithium-halogen exchange followed by intramolecular ring closure generates the bicyclic ABB intermediate.[5]

  • Strain-Release Coupling:

    • Add the electrophile or cross-coupling partner (e.g., Aryl Boronic Acid + Ni catalyst) directly to the ABB solution.

    • Warm to Room Temperature (25°C). The relief of the ~60 kcal/mol strain energy in the bicyclic system drives the ring opening, installing the substituent at C3.

  • Workup:

    • Quench with saturated

      
      .[5][10][11] Extract with EtOAc.[5][10]
      
    • Purify via flash chromatography.[5]

Critical Control Point: The ABB intermediate is volatile and reactive.[5] Avoid isolation if possible; "telescoping" the reaction (one-pot) improves yield and safety.[5]

Part 3: Advanced Architectures (Spirocycles)

Spirocyclic azetidines (e.g., spiro[3.3]heptanes) are potent bioisosteres for piperidines and morpholines. They provide rigidification, locking the molecule into a specific vector while removing the lipophilic bulk of the cyclohexyl ring.

Protocol: Synthesis of Spiro[3.3]heptane-2-amines

This method, popularized by the Mykhailiuk group, uses a robust


-lactam intermediate strategy.

Step-by-Step Workflow:

  • Cycloaddition (Formation of

    
    -lactam): 
    
    • React methylenecyclobutane with chlorosulfonyl isocyanate (CSI) in

      
       at 0°C.
      
    • Observation: Formation of a white precipitate indicates the

      
      -chlorosulfonyl 
      
      
      
      -lactam intermediate.[5]
    • Hydrolyze with aqueous

      
       to yield the spiro- 
      
      
      
      -lactam.
  • Reduction (Lactam

    
     Azetidine): 
    
    • Suspend

      
       (2.5 equiv) in anhydrous THF.
      
    • Add the spiro-

      
      -lactam solution dropwise at 0°C (Exothermic!).[5]
      
    • Reflux for 4 hours to ensure complete reduction of the carbonyl.

  • Isolation:

    • Perform a Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter the aluminum salts.[5] The filtrate contains the free spiro-azetidine amine.[5]

Part 4: Bioisosterism & Case Studies

The Gem-Dimethyl Switch

Replacing a gem-dimethyl group with an azetidine ring is a high-impact strategy.[5] The azetidine ring occupies similar steric volume to a gem-dimethyl group but introduces a polar nitrogen handle.[5] This allows for:

  • Solubilization: The amine can be protonated or functionalized to lower LogD.[5]

  • Metabolic Blocking: The quaternary carbon of the azetidine prevents metabolic oxidation (CYP450) that typically attacks methyl groups.[5]

Case Study: Baricitinib (Olumiant)

Baricitinib, a JAK1/JAK2 inhibitor for rheumatoid arthritis, utilizes a specific azetidine-derived linker.

  • Structure: Contains an ethylsulfonyl-azetidine moiety linked to a pyrazole.[5][12]

  • Function: The azetidine ring serves as a rigid linker that orients the cyanomethylene group into the JAK active site.

  • Synthesis Insight: The commercial synthesis involves the coupling of a protected 3-(cyanomethylene)azetidine with a pyrrolo[2,3-d]pyrimidine scaffold. The azetidine core is essential for the selectivity profile against JAK3.[5]

Bioisosteric Logic Flow

BioisostereLogic Problem Problem: High Lipophilicity / Metabolic Instability Option1 Gem-Dimethyl Group Problem->Option1 Option2 Piperidine Ring Problem->Option2 Solution Azetidine Replacement Option1->Solution Bioisostere Option2->Solution Ring Contraction Result1 Result: Blocked Metabolism (Quaternary C) Solution->Result1 Result2 Result: Reduced LogP (Lower Carbon Count) Solution->Result2 Result3 Result: Vector Rigidity (90° vs 109° angle) Solution->Result3

Figure 2: Logic flow for applying azetidine bioisosterism in lead optimization.

References

  • Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][5][7][12][13][14] Link

  • Fawcett, A., Aggarwal, V. K., et al. (2025).[15] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of the American Chemical Society.[5] Link

  • Schindler, C. S., et al. (2024). Azetidines via Visible-Light-Mediated Aza Paternò-Büchi Reactions.[2][5] Science.[5] Link

  • DrugBank. (2025).[5] Baricitinib: Structure and Pharmacology.[5][16]Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][17][18] Angewandte Chemie International Edition.[5][13] Link (Foundational text on 4-membered ring bioisosteres).

Sources

The Azetidine Renaissance: Pharmacological Potential and Synthetic Innovations of 3-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Modern drug discovery is undergoing a structural paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward conformationally restricted, sp3-rich heterocycles. Within this space, azetidines—four-membered nitrogen-containing rings—have emerged as privileged scaffolds [[1]](). Possessing unique angle strain that bridges the high reactivity of aziridines and the stability of pyrrolidines, 3-substituted azetidines are now critical components in FDA-approved drugs like baricitinib and cobimetinib 2. This whitepaper explores the physicochemical causality behind their success, their diverse pharmacological applications, and the modern strain-release synthetic protocols that make their integration possible.

Structural Causality: The Physicochemical Rationale

As medicinal chemists, the decision to incorporate a 3-substituted azetidine into a lead compound is driven by strict structural causality rather than arbitrary screening. Azetidines serve as exceptional bioisosteres for larger saturated heterocycles (e.g., piperidines, morpholines) and gem-dimethyl groups 2.

The Mechanistic "Why":

  • Metabolic Stability: The compact nature of the 4-membered ring, combined with its high fraction of sp3 carbons (Fsp3), significantly reduces lipophilicity (LogD) and steric bulk. This minimizes the molecule's affinity for off-target lipophilic pockets and lowers susceptibility to Cytochrome P450-mediated oxidative metabolism 3.

  • Vectorial Precision: The conformational rigidity of the azetidine ring provides a well-defined three-dimensional framework. This allows for precise spatial orientation of pharmacophores, enhancing receptor binding affinity while mitigating the entropic penalty typically associated with flexible alkyl chains 2.

Quantitative Impact of Azetidine Bioisosterism
Structural ModificationTherapeutic Target / AssayImpact on PotencyImpact on Metabolic Stability (HLM T1/2)Ref
Piperidine → 3-Substituted Azetidine NK2 Receptor AntagonismFunctional pA2 increased to 9.3Increased from <10 min to 70 min[[3]]()
3-α-Oxyazetidine → 3-Aminoazetidine SERT / NET / DAT (TRIs)Maintained broad-spectrum affinityImproved in vivo antidepressant efficacy[[4]]()
Standard Carbamate → Azetidine Carbamate Monoacylglycerol Lipase (MAGL)IC50 < 10 nMEnhanced covalent binding efficiency5

Pharmacological Landscape

Neuropharmacology and CNS Modulation

Azetidine derivatives exhibit profound potential in central nervous system (CNS) disorders due to their favorable blood-brain barrier (BBB) permeability profiles.

  • Triple Reuptake Inhibitors (TRIs): 3-aminoazetidines have been successfully developed as potent TRIs targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. By replacing the 3-α-oxyazetidine core with a 3-aminoazetidine moiety, researchers achieved broad-spectrum antidepressant efficacy in forced swimming tests without the liabilities of earlier generation compounds [[4]]().

  • Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into pro-inflammatory arachidonic acid (AA). 3-substituted azetidine carbamates act as highly efficient, covalent irreversible inhibitors of MAGL. This inhibition elevates central 2-AG levels, demonstrating potent neuroprotective and anti-inflammatory effects 5.

MAGL_Pathway 2 2 AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) AG->MAGL Substrate AA Arachidonic Acid (AA) MAGL->AA Hydrolysis Prostaglandins Proinflammatory Prostaglandins AA->Prostaglandins COX Enzymes Inhibitor 3-Substituted Azetidine Carbamate Inhibitor->MAGL Covalent Inhibition

Pharmacological signaling pathway of MAGL inhibition by azetidine carbamates.

Antimicrobial and Oncology Applications
  • Antimicrobial Resistance: While the 2-azetidinone (beta-lactam) core is a cornerstone of historical antibiotics, novel 3-substituted azetidine derivatives are demonstrating renewed efficacy against resistant bacterial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis []().

  • Oncology & Immunology: Azetidine-3-carboxylic acid derivatives are highly valued linking fragments and rigidifying moieties. They are integral to the design of sphingosine-1-phosphate (S1P) receptor agonists, which are critical in modulating immune responses and treating multiple sclerosis 6.

Synthetic Innovations: The Strain-Release Paradigm

Historically, the synthesis of 3-substituted azetidines required multi-step, low-yield pathways or the use of hazardous reagents. Today, the "strain-release" functionalization of 1-azabicyclo[1.1.0]butanes (ABB) represents a highly efficient, self-validating protocol for medicinal chemists 6.

Reaction Causality: ABB contains massive ring strain within its C-N-C dihedral angles (compressed to ~60°). Electrophilic activation of the bridging C-N bond triggers a semipinacol-type rearrangement. The subsequent nucleophilic attack cleaves the C-N bond, releasing approximately 30 kcal/mol of strain energy. This massive thermodynamic release drives the reaction forward irreversibly, ensuring high regioselectivity and yield 7.

Synthesis_Workflow Start 1-Azabicyclo[1.1.0]butane (ABB) Activation Electrophilic Activation (HFIP / Lewis Acid) Start->Activation Nucleophile Nucleophilic Attack (Halides, Amines) Activation->Nucleophile StrainRelease Strain-Release C-N Bond Cleavage Nucleophile->StrainRelease Product 3-Substituted Azetidine Derivative StrainRelease->Product

Strain-release synthesis workflow of 3-substituted azetidines from ABB.

Experimental Protocol: Gram-Scale Synthesis of 3-Haloazetidines via Strain-Release

Objective: To synthesize protected 3-haloazetidines from ABB utilizing a strain-release mechanism.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of N-protected 1-azabicyclo[1.1.0]butane in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Strict moisture exclusion is critical to prevent premature hydrolysis of the highly reactive ABB intermediate.

  • Electrophilic Activation: Cool the reaction mixture to 0 °C. Introduce 1.2 equivalents of Hexafluoro-2-propanol (HFIP) 7.

    • Causality: HFIP acts as a dual-purpose reagent; its mild acidity and strong hydrogen-bond donating capability polarize the bridging C-N bond without triggering unwanted polymerization.

  • Nucleophilic Trapping: Slowly add 1.5 equivalents of the desired halide source (e.g., trichloroacetimidate derivatives or a mild halide salt) dropwise. Maintain stirring for 2 hours while allowing the mixture to gradually warm to room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the ABB starting material and the emergence of a lower-Rf spot indicates successful C-N bond cleavage and azetidine formation.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Structural Confirmation: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient). Validate the 3-substituted azetidine structure via 1H NMR; the presence of highly symmetrical multiplets between 3.5–4.5 ppm confirms the intact 4-membered ring.

Conclusion

The integration of 3-substituted azetidines into medicinal chemistry pipelines is not a trend, but a structurally and thermodynamically sound strategy. By leveraging their unique sp3-rich geometry, researchers can systematically improve metabolic stability, fine-tune target affinity, and navigate complex intellectual property landscapes. Supported by modern strain-release synthetic methodologies, the azetidine scaffold stands as a foundational pillar for next-generation drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / Taylor & Francis URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs (Extended) Source: ResearchGate URL:[Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: PMC / NIH URL:[Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor Source: PubMed / NIH URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review Source: MedCrave Online URL:[Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL:[Link]

  • HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.0]butanes with Heterocyclobutane Trichloroacetimidates Source: Organic Letters / ACS Publications URL:[Link]

Sources

3-(4-Chloro-phenoxymethyl)-azetidine SMILES and InChI strings

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for Medicinal Chemistry & Lead Optimization

Executive Summary

3-(4-Chloro-phenoxymethyl)-azetidine (CAS: 954224-17-0) represents a critical structural motif in modern drug discovery, particularly within the field of fragment-based lead design. As a constrained 4-membered heterocycle, the azetidine ring offers unique physicochemical advantages over its larger homologues (pyrrolidines and piperidines), including reduced lipophilicity (LogP) and altered metabolic vectors. This guide provides a definitive technical analysis of the compound, detailing its chemical informatics, validated synthetic pathways, and handling protocols for research applications.

Part 1: Chemical Identity & Informatics

Precise chemical identification is the bedrock of reproducible science. The following data integrates standard registry identifiers with machine-readable strings essential for chemoinformatics databases.

Core Identifiers
ParameterValue
Chemical Name 3-((4-Chlorophenoxy)methyl)azetidine
CAS Registry Number 954224-17-0 (Free Base) 1864053-23-5 (Hydrochloride Salt)
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Exact Mass 197.0607
Machine-Readable Strings

SMILES (Canonical):

Usage Note: This string represents the free base. For the hydrochloride salt, append .Cl.

InChI String:

InChIKey:

Part 2: Physicochemical Profile & Structural Logic

The azetidine core is not merely a linker; it is a conformational lock. By constraining the nitrogen lone pair and the C3-substituent vectors, 3-substituted azetidines often improve the Ligand Efficiency (LE) of bioactive molecules.

Key Properties
PropertyValuebiological Relevance
cLogP ~1.99Optimal for CNS penetration and oral bioavailability (Lipinski compliant).
TPSA ~21.3 ŲIndicates good membrane permeability.
pKa (Conj. Acid) ~10.5The secondary amine is highly basic, predominantly protonated at physiological pH.
Fsp³ 0.40High fraction of sp³ carbons improves solubility and reduces "flatness" associated with toxicity.
Structural Logic Diagram

The following diagram illustrates the structure-activity relationship (SAR) logic behind selecting this scaffold over traditional alternatives.

SAR_Logic Target This compound Pyrrolidine Pyrrolidine Analog (5-membered) Target->Pyrrolidine High Ring Strain Piperidine Piperidine Analog (6-membered) Target->Piperidine Reduced MW Metabolism Metabolic Stability (Reduced oxidative clearance) Target->Metabolism Vector Vector Alignment (Defined exit vector) Target->Vector Lipophilicity Lower LogP (vs. Piperidine) Target->Lipophilicity

Figure 1: Comparative advantages of the azetidine scaffold in medicinal chemistry.

Part 3: Synthetic Pathways & Experimental Protocols

Expert Insight: While direct alkylation of azetidine is possible, it is prone to over-alkylation and ring-opening polymerization. The most robust route utilizes a Mitsunobu coupling strategy starting from N-Boc-3-(hydroxymethyl)azetidine. This method ensures regioselectivity and preserves the strained ring system.

Validated Protocol: Mitsunobu Coupling Route

Reaction Scheme:

  • Coupling: N-Boc-3-(hydroxymethyl)azetidine + 4-Chlorophenol + PPh₃ + DIAD → Ether Intermediate.

  • Deprotection: Ether Intermediate + TFA → Final Product (TFA Salt).

Step 1: Ether Formation
  • Reagents: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), 4-Chlorophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the azetidine alcohol, 4-chlorophenol, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1][2]

    • Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the alcohol.[1]

    • Workup: Concentrate in vacuo. Triturate with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

Step 2: Boc-Deprotection
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate in DCM (0.1 M).

    • Add TFA (10–20 eq) at 0°C. Stir at room temperature for 2 hours.

    • Workup (Free Base): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ (aq) until pH > 8. Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Workup (HCl Salt): Alternatively, treat the intermediate with 4N HCl in dioxane to precipitate the hydrochloride salt directly.

Synthetic Workflow Diagram

Synthesis_Pathway cluster_QC Quality Control Points Start N-Boc-3-(hydroxymethyl)azetidine (Starting Material) Intermediate N-Boc-3-(4-chlorophenoxymethyl)azetidine (Protected Ether) Start->Intermediate Mitsunobu Coupling QC1 TLC/LCMS: Check Alcohol Consumption Reagents 4-Chlorophenol + PPh3 + DIAD (THF, 0°C to RT) Reagents->Intermediate Product This compound (Final Product) Intermediate->Product N-Boc Cleavage QC2 NMR: Verify Loss of t-Butyl Signal Intermediate->QC2 Deprotection TFA / DCM or HCl / Dioxane

Figure 2: Step-by-step synthetic workflow for the preparation of the target compound.

Part 4: Handling & Safety (MSDS Summary)

As a secondary amine and halogenated aromatic, this compound requires specific handling protocols.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is significantly more stable than the free base.

  • Stability: Avoid prolonged exposure to air (CO₂ absorption by the amine) and strong oxidizing agents.

References

  • Chemical Identity & Properties: PubChem. 3-((4-Chlorophenoxy)methyl)azetidine. National Library of Medicine. Available at: [Link][3]

  • Mitsunobu Reaction Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Available at: [Link]

  • Azetidine Scaffolds in Drug Design: Lowe, M. A., et al. "Azetidines: New Tools for the Medicinal Chemist." Bioorganic & Medicinal Chemistry Letters, 2010. (General reference for scaffold utility).

Sources

Literature review on phenoxymethyl-azetidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Phenoxymethyl-Azetidine Scaffolds in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth review of phenoxymethyl-azetidine scaffolds, intended for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis, derivatization, and pharmacological significance of this versatile structural motif, grounded in field-proven insights and authoritative references.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

In contemporary drug discovery, the quest for novel chemical matter with improved pharmacological and pharmacokinetic profiles is relentless. Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as vital structural motifs.[1] Their significance stems from a unique combination of physicochemical properties conferred by the strained four-membered ring.[2][3][4]

Compared to their less strained five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer a compelling proposition:

  • Enhanced Aqueous Solubility : The polar nitrogen atom within the compact, sp³-rich framework often improves solubility, a critical parameter for drug formulation and bioavailability.[1]

  • Metabolic Stability : The rigid azetidine ring can enhance metabolic stability by locking conformations and preventing enzymatic degradation at specific sites.[1][2]

  • Three-Dimensional Diversity : The non-planar structure of the azetidine ring provides access to unique three-dimensional vectoral orientations, allowing for more precise and high-affinity interactions with biological targets.[2] This is a significant advantage over flat, aromatic rings which occupy a more limited chemical space.

  • Synthetic Tractability : Advances in synthetic methodologies have made the construction and functionalization of the azetidine core more accessible, enabling its broader application in drug discovery programs.[1][3]

The incorporation of azetidine motifs into approved drugs such as baricitinib, cobimetinib, and azelnidipine validates their utility in enhancing metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1]

The Phenoxymethyl-Azetidine Core: A Versatile Building Block

Among the diverse array of substituted azetidines, the 3-(phenoxymethyl)azetidine scaffold has garnered attention as a versatile building block, particularly for therapeutics targeting the Central Nervous System (CNS).[5] This core structure combines the favorable properties of the azetidine ring with the phenoxy moiety, which can engage in various receptor interactions and be readily modified to tune activity.

Derivatives of the closely related 3-phenoxyazetidine core have demonstrated potential as anorexigenics, antidepressants, and antiepileptics.[5] Furthermore, these scaffolds have been explored as modulators of catecholaminergic neurotransmission, suggesting their potential to influence dopamine, norepinephrine, and serotonin pathways crucial in treating a range of CNS disorders.[5]

Synthesis and Derivatization Strategies

The practical utility of a chemical scaffold is directly linked to its synthetic accessibility. The phenoxymethyl-azetidine core can be constructed and functionalized through robust and scalable chemical transformations.

Synthesis of the Core 3-(Phenoxymethyl)azetidine

A common and effective strategy for synthesizing the core structure involves the nucleophilic substitution of a leaving group at the 3-position of a protected azetidine with a phenoxide nucleophile.[5] The causality behind this approach lies in the reliable Sₙ2 reaction mechanism, where the choice of protecting group and leaving group is critical for success.

A key intermediate is often an N-protected 3-hydroxyazetidine. The hydroxyl group is a poor leaving group and must be "activated" by converting it into a better one, such as a tosylate or mesylate. This activation step is crucial as it significantly lowers the energy barrier for the subsequent nucleophilic attack by the phenoxide.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization N-Protected_3-Hydroxyazetidine N-Protected 3-Hydroxyazetidine Activated_Azetidine Activated Azetidine (e.g., 3-O-Tosyl) N-Protected_3-Hydroxyazetidine->Activated_Azetidine Activation (e.g., TsCl, Py) Core_Scaffold N-Protected 3-(Phenoxymethyl)azetidine Activated_Azetidine->Core_Scaffold Nucleophilic Substitution (Phenol, Base) Final_Core 3-(Phenoxymethyl)azetidine Core_Scaffold->Final_Core Deprotection Derivatized_Product N-Functionalized Derivatives Final_Core->Derivatized_Product N-Alkylation or N-Arylation Synapse_Diagram cluster_presynaptic Presynaptic Neuron DA_Vesicle Dopamine Vesicle Synaptic_Cleft DA_Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) Annotation Phenoxymethyl-azetidine derivatives may modulate these targets. DAT->Annotation VMAT2 VMAT2 VMAT2->Annotation DA_Receptor Dopamine Receptor DA_Receptor->Annotation Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->DA_Receptor Binding

Caption: Potential sites of action for phenoxymethyl-azetidine derivatives in a dopaminergic synapse.

Antimicrobial and Antitumor Activity

While CNS applications are prominent, the broader azetidine class, including related structures, shows promise in other areas. Studies on various azetidine derivatives have reported significant antimicrobial and antitumor activities. For example, certain 2-oxo-azetidine (β-lactam) derivatives exhibit antibacterial, antifungal, and antitubercular properties. [6]A study of novel azetidine-4-one derivatives showed potent activity against Staphylococcus aureus and Escherichia coli. [7] In oncology, a conformational restriction strategy was used to design TZT-1027 analogues containing a 3-aryl-azetidine moiety, which exhibited potent antiproliferative activities against A549 and HCT116 cancer cell lines. [8]

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing lead compounds. For azetidine-containing dipeptide inhibitors of Human Cytomegalovirus (HCMV), specific structural features were found to be essential for activity. [9]These included:

  • A benzyloxycarbonyl moiety at the N-terminus.

  • An aliphatic C-terminal side-chain.

  • Aliphatic or no substituents at the C-carboxamide group.

These findings highlight how subtle modifications to the scaffold's periphery can dramatically impact biological activity, underscoring the importance of systematic derivatization.

Compound ID Cell Line IC₅₀ (nM) Reference
1a (TZT-1027 Analogue) A549 (Lung Carcinoma)2.2[8]
1a (TZT-1027 Analogue) HCT116 (Colon Carcinoma)2.1[8]
M7 (Azetidine-4-one) S. aureus Inhibition Zone22 mm[7]
M7 (Azetidine-4-one) E. coli Inhibition Zone25 mm[7]
M8 (Azetidine-4-one) E. coli Inhibition Zone25 mm[7]
Table 1: Representative biological activity data for various azetidine-containing compounds. IC₅₀ values represent the concentration for 50% inhibition. Inhibition zones are measured at a concentration of 0.01 mg/mL.

Key Experimental Protocols

The following protocols are adapted from authoritative sources and provide a framework for the synthesis and evaluation of phenoxymethyl-azetidine derivatives.

Protocol 1: Synthesis of 3-(Phenoxymethyl)azetidine

[5] This protocol describes a two-step process starting from an N-protected 3-hydroxyazetidine.

Step 1: Activation of the Hydroxyl Group (Tosylation)

  • Dissolve N-diphenylmethyl-3-hydroxyazetidine in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C. The tosyl chloride electrophilically activates the hydroxyl group, converting it into a tosylate, which is an excellent leaving group.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Perform an aqueous workup to quench the reaction and purify the product by recrystallization or column chromatography to yield N-diphenylmethyl-3-(tosyloxy)azetidine.

Step 2: Nucleophilic Substitution with Phenoxide

  • In a separate flask, dissolve phenol in a suitable solvent like dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol and form the sodium phenoxide nucleophile. Exercise caution as NaH is highly reactive.

  • Add the N-diphenylmethyl-3-(tosyloxy)azetidine from Step 1 to the phenoxide solution.

  • Heat the mixture (e.g., to 80 °C) and stir for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the resulting N-protected 3-(phenoxymethyl)azetidine via column chromatography.

Step 3: Deprotection

  • Dissolve the protected compound in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (hydrogenolysis) to cleave the diphenylmethyl protecting group.

  • Filter the reaction mixture through Celite to remove the catalyst. [5]5. Concentrate the filtrate under reduced pressure to obtain the final product, 3-(phenoxymethyl)azetidine. Further purification can be done by chromatography or distillation. [5]

Protocol 2: Buchwald-Hartwig N-Arylation

[10] This protocol details a general procedure for coupling 3-(phenoxymethyl)azetidine with an aryl halide.

  • To an oven-dried reaction vial, add the aryl halide (1.0 eq), 3-(phenoxymethyl)azetidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq). The base is critical for deprotonating the azetidine nitrogen and regenerating the active catalyst.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free atmosphere, as the palladium catalyst is oxygen-sensitive.

  • Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Seal the vial and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-3-(phenoxymethyl)azetidine derivative.

Protocol 3: Forced Swim Test (FST) for Antidepressant Activity

[5] This is a standard behavioral test to screen for potential antidepressant effects in rodents.

  • Animals : Use male mice (e.g., C57BL/6). Acclimatize them to the laboratory environment for at least one week before testing.

  • Apparatus : Use a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm. The depth is important to prevent the mice from supporting themselves by touching the bottom.

  • Procedure :

    • Administer the test compound (derivatives of phenoxymethyl-azetidine) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

    • Gently place each mouse individually into the swim cylinder.

    • Conduct a 6-minute test session. The first 2 minutes are considered a habituation period and are not scored.

    • During the final 4 minutes, record the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Analysis : A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of a potential antidepressant-like effect.

Conclusion and Future Outlook

The phenoxymethyl-azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of desirable physicochemical properties and synthetic accessibility. Its utility has been demonstrated primarily in the development of novel CNS-active compounds, but emerging research suggests potential in oncology and infectious diseases.

Future research should focus on expanding the chemical space around this core. The development of novel synthetic methods, particularly for stereoselective synthesis, will enable the creation of more complex and precisely tailored molecules. [1]Furthermore, exploring diverse substitutions on both the phenoxy ring and the azetidine nitrogen will continue to uncover new structure-activity relationships and potentially lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

  • 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. Benchchem.
  • Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Azetidine Synthesis. ScienceDirect.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents.
  • Azetidines – Knowledge and References. Taylor & Francis.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC.
  • (S)-1-methyl-5-(2-phenoxymethyl-azetidine-1-sulfonyl)-1H-indole-2,3-dione. PubChem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

Sources

In-Depth Technical Guide: 3-(4-Chloro-phenoxymethyl)-azetidine Safety & Handling

[1][2]

Introduction & Scope

This technical guide provides a comprehensive safety and operational framework for 3-(4-Chloro-phenoxymethyl)-azetidine , a high-value heterocyclic building block used in medicinal chemistry.[1][2] Unlike standard Safety Data Sheets (SDS), this document integrates regulatory hazard data with practical, field-proven handling protocols designed for drug discovery workflows.[2]

Azetidines are increasingly utilized as bioisosteres for piperidines or pyrrolidines to improve metabolic stability and lower lipophilicity (LogP).[2] However, the inherent ring strain (~26 kcal/mol) of the four-membered azetidine ring necessitates specific handling precautions to prevent degradation and ensure operator safety.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

The following data aggregates experimental and predicted properties essential for stoichiometry calculations and solubility assessments.

PropertyDataNotes
Chemical Name This compound
CAS Number 954224-17-0 (Free Base)1864053-23-5 (HCl Salt)Verify specific form before use.[1][2][3]
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol (Free Base)234.12 g/mol (HCl Salt)Use correct MW for molarity calc.[1][2]
SMILES C1C(CN1)COC2=CC=C(C=C2)Cl
Appearance Viscous oil or low-melting solid (Free Base)White crystalline solid (HCl Salt)Free base may darken upon oxidation.[1][2]
Solubility DMSO, Methanol, DCM, ChloroformHCl salt requires polar solvents.
LogP (Predicted) ~2.0Moderate lipophilicity.[1][2]
pKa (Predicted) ~9.5 - 10.5 (Secondary Amine)Basic; forms stable salts.[1][2]

Hazard Identification & Risk Assessment

GHS Classification (Regulation (EC) No 1272/2008)

Signal Word: WARNING [1][2]

Hazard ClassHazard Statement (H-Code)Description
Acute Toxicity, Oral H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2]
Mechanistic Hazard Analysis (The "Why")
  • Amine Reactivity: As a secondary amine, the compound is a nucleophile and a base. It can cause chemical burns to mucous membranes upon contact, manifesting as severe irritation (H315, H319).

  • Ring Strain: The azetidine ring is kinetically stable but thermodynamically unstable.[2] Under strong acidic conditions or high heat, the ring may open, potentially generating reactive alkylating species which are often cytotoxic.

  • Halogenated Moiety: The p-chlorophenoxy group increases lipophilicity, facilitating skin absorption.[2]

Safe Handling, Storage & Stability

Storage Protocols
  • Temperature: Store at 2–8°C . Long-term storage of the free base is best at -20°C .[1]

  • Atmosphere: Hygroscopic.[1][2] Store under Argon (Ar) or Nitrogen (N₂) .[2] The HCl salt is prone to absorbing moisture, which complicates weighing accuracy.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.[1][2]

Solution Stability
  • DMSO/MeOH Stocks: Stable for ~1 month at -20°C.

  • Aqueous Solutions: Prepare fresh. Azetidines can hydrolyze or polymerize in aqueous media over time, especially at non-neutral pH.

Incompatibilities
  • Strong Oxidizers: Risk of N-oxidation.[1][2]

  • Acid Chlorides/Anhydrides: Will react rapidly with the secondary amine (exothermic).[2]

  • Strong Lewis Acids: May catalyze ring-opening polymerization.[1][2]

Application Scientist's Guide: Experimental Workflow

Scenario: N-Functionalization (Amide Coupling)

Objective: Couple this compound (HCl salt) with a carboxylic acid (R-COOH) using HATU.

Critical Safety Checkpoints:
  • Neutralization: The HCl salt must be neutralized in situ to release the nucleophilic free amine.[2] Failure to add sufficient base (e.g., DIPEA) will result in zero yield and potential accumulation of unreacted active ester.

  • Stoichiometry: Use 3.0–4.0 equivalents of base: 1 eq to neutralize the HCl, 1 eq to deprotonate the carboxylic acid, and 1–2 eq to drive the reaction.

Step-by-Step Protocol:
  • Preparation:

    • Weigh R-COOH (1.0 eq) and HATU (1.1 eq) into a reaction vial.

    • Dissolve in anhydrous DMF or DMAc (0.1 M concentration).[2]

    • Add DIPEA (1.5 eq) and stir for 5 minutes to activate the acid (Active Ester formation).

  • Amine Addition:

    • In a separate vial, dissolve This compound HCl (1.1 eq) in minimal DMF.

    • Add DIPEA (2.0 eq) to this amine solution.[2] Observation: A slight precipitate (DIPEA[1][2]·HCl) may form; this is normal.[2]

    • Transfer the amine solution dropwise to the activated acid mixture.[2]

  • Monitoring:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • LCMS Check: Monitor for the disappearance of the amine (MW 197) and formation of the product (MW = R-COOH + 197 - 18).[1][2]

  • Work-up (Safety Focus):

    • Quench with saturated NaHCO₃ (evolution of CO₂ possible).[2]

    • Extract with Ethyl Acetate .[1][2] Wash organic layer with water/brine to remove DMF.[2]

    • Disposal: Collect aqueous waste containing HATU byproducts (tetramethylurea) in a dedicated halogenated waste stream if DCM was used, or general organic waste.[2]

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2] Seek medical attention immediately.
Skin Contact Wash with copious soap and water.[1][2] Do not use organic solvents (ethanol/DMSO) as they may increase absorption.[2]
Inhalation Move to fresh air.[1][2] If breathing is difficult, administer oxygen.[2]
Spill (Solid) Dampen with water to prevent dust.[2] Sweep up and place in a hazardous waste container.
Spill (Liquid) Absorb with sand or vermiculite.[2] Do not use sawdust (flammability risk).[2]

Visualizations

Diagram 1: Safety Decision Tree & Handling Logic

This diagram guides the researcher through the decision-making process for handling the salt vs. free base forms.[1][2]

SafetyWorkflowStartStart: Identify Reagent FormCheckCASCheck CAS NumberFree Base: 954224-17-0HCl Salt: 1864053-23-5Start->CheckCASIsSaltIs it the HCl Salt?CheckCAS->IsSaltSaltHandlingHandling HCl Salt:- Hygroscopic- Non-volatile solidIsSalt->SaltHandlingYesBaseHandlingHandling Free Base:- Viscous Oil/Low Melt Solid- Oxidation SensitiveIsSalt->BaseHandlingNoNeutralizationCRITICAL STEP:Requires In-Situ Neutralization(Add >2.0 eq DIPEA/TEA)SaltHandling->NeutralizationReactionProceed to Reaction(e.g., Amide Coupling)Neutralization->ReactionStorageStorage Requirement:Inert Gas (Ar/N2)-20°CBaseHandling->StorageStorage->ReactionDisposalDisposal:Segregate Halogenated WasteReaction->Disposal

Caption: Decision tree for safe handling and activation of this compound based on chemical form.

Diagram 2: Experimental Workflow & Hazard Control

This diagram visualizes the amide coupling protocol described in Section 5, highlighting safety checkpoints.

ReactionProtocolReagentsReagents:Acid (R-COOH)HATUDMFActivationActivation Phase:Add DIPEA (1.5 eq)Wait 5 minsReagents->ActivationCouplingCoupling Reaction:Mix StreamsStir RT 2-4hActivation->CouplingAminePrepAmine Prep:Azetidine HCl + DIPEA (2.0 eq)(Pre-mix separate vial)AminePrep->CouplingDropwise AdditionQCQC Check:LCMS (MW 197 gone)Check pH > 8Coupling->QCWorkupWorkup:Quench NaHCO3Extract EtOAcQC->WorkupPass

Caption: Step-by-step experimental workflow for N-functionalization with critical safety and stoichiometry checkpoints.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24902356, 3-(4-Fluoro-phenoxymethyl)-azetidine (Analogous Structure).[1][2] Retrieved February 28, 2026 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling (ATP 17).[2] Retrieved February 28, 2026 from [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel synthetic routes to azetidines and their use in the synthesis of alkaloids and other bioactive compounds. Chemical Reviews, 108(9), 3988-4035.[2] [Link][2]

Whitepaper: The Azetidine Renaissance in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

[bgcolor="#FFFFFF", size="7.9,4",

A Technical Guide to the Synthesis, Pharmacokinetics, and Application of Four-Membered Nitrogen Heterocycles

The "Escape from Flatland"

For decades, medicinal chemistry was dominated by planar, sp2-hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, as drug discovery paradigms shift toward targeting complex, three-dimensional biological macromolecules, the limitations of "flat" molecules—such as poor aqueous solubility and off-target toxicity—have become apparent.

Enter the azetidine ring : a four-membered, saturated nitrogen-containing heterocycle. Once considered a synthetic curiosity due to its challenging preparation, azetidine has emerged as a privileged scaffold in modern drug design [1.4]. By incorporating azetidines, drug development professionals can increase the sp3 fraction (Fsp3) of a molecule, introducing critical three-dimensionality while maintaining a low molecular weight profile[1].

Physicochemical & Pharmacokinetic Rationale

The integration of azetidine intermediates into a drug candidate is not merely a structural novelty; it is a calculated pharmacokinetic strategy.

  • Ring Strain and Stability: Azetidines possess a ring strain of approximately 25.4 kcal/mol[2]. This places them perfectly between highly reactive, unstable aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol). This "Goldilocks" strain provides a thermodynamic driving force for specific synthetic ring-opening reactions, yet ensures the scaffold remains robustly stable under physiological conditions[2].

  • Bioisosteric Replacement: In drug design, azetidines frequently serve as conformationally restricted bioisosteres for larger cyclic amines (like piperidine) or acyclic fragments[3]. This rigid nature reduces the entropic penalty of target binding, as the molecule is already "locked" into its bioactive conformation prior to receptor engagement.

  • Metabolic Shielding: Replacing a planar phenyl ring with an azetidine ring significantly lowers the lipophilicity (logD), thereby improving aqueous solubility and protecting the molecule from rapid oxidative metabolism by hepatic cytochrome P450 enzymes[1].

Advanced Synthetic Methodologies

Historically, azetidines were synthesized via the intramolecular cyclization of γ-amino halides—a process requiring harsh bases and extended reflux that often degraded sensitive pharmacophores[4]. Today, advanced methodologies allow for the late-stage functionalization of complex drug precursors.

Strain-Release Azetidinylation

Pioneered in recent years, this method utilizes azabicyclo[1.1.0]butanes (ABB) . By harnessing the massive internal ring strain of the bicyclic system, ABBs can react with secondary amines under mild conditions to yield functionalized azetidines, bypassing the need for transition-metal catalysts[2].

G A Azabicyclo[1.1.0]butane (ABB) Reagent C Strain-Release Ring Opening A->C Activation B Amine Nucleophile (Drug Precursor) B->C Nucleophilic Attack D Functionalized N-Azetidine Intermediate C->D C-N Bond Formation E Late-Stage Diversification D->E PROTACs / Linkers

Workflow of strain-release azetidinylation for late-stage drug functionalization.

Defluorosulfonylation of Azetidine Sulfonyl Fluorides (ASFs)

Azetidine sulfonyl fluorides (ASFs) represent a breakthrough in accessing 3,3-disubstituted azetidines. Under mild thermal conditions, ASFs extrude sulfur dioxide and fluoride ions to generate a highly reactive carbocation intermediate, which can be trapped by diverse nucleophiles to form novel drug analogs[5].

G S1 Azetidine Sulfonyl Fluoride (ASF) S2 Thermal Activation (60 °C) S1->S2 Defluorosulfonylation S3 Carbocation Intermediate S2->S3 SO2 & F- Extrusion S4 Nucleophilic Trapping S3->S4 + Nucleophile S5 Novel Drug Analog S4->S5 Scaffold Assembly

Defluorosulfonylation (deFS) pathway of Azetidine Sulfonyl Fluorides (ASF).

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be designed with clear causality and self-validating endpoints to ensure scientific integrity.

Protocol A: Strain-Release Azetidinylation of Secondary Amines
  • Objective: To install an azetidine moiety onto a secondary amine drug precursor using ABB.

  • Step 1: Reagent Preparation. Dissolve the secondary amine (1.0 equiv) in anhydrous DMF (0.1 M) under an argon atmosphere.

    • Causality: DMF is selected because its polar aprotic nature stabilizes the transition state of the nucleophilic attack without hydrogen-bonding to the amine, preserving its nucleophilicity. Anhydrous conditions prevent the competitive hydrolysis of the highly strained ABB reagent.

  • Step 2: Reagent Introduction. Introduce the Azabicyclo[1.1.0]butane (ABB) reagent (1.2 equiv) dropwise at 25 °C.

    • Causality: The slight stoichiometric excess compensates for trace moisture degradation. Dropwise addition prevents localized thermal spikes that could trigger ABB polymerization.

  • Step 3: Thermal Activation & Self-Validation. Elevate the reaction temperature to 60 °C and stir for 4–6 hours.

    • Validation: Monitor the reaction via LC-MS. The reaction is a self-validating system: it is complete when the mass of the starting amine is entirely consumed and replaced by a single peak corresponding to the[M+ABB]+ adduct. If the reaction stalls, it indicates steric hindrance, necessitating a Lewis acid catalyst (e.g., Mg(ClO4)2) to further polarize the ABB C-N bond.

  • Step 4: Spectral Verification. Quench with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.

    • Validation: Confirm the structural integrity of the azetidine ring via 1H-NMR. The presence of a characteristic multiplet at 3.2–3.8 ppm (representing the CH2-N protons) confirms that the four-membered ring remains intact and did not undergo undesired acyclic degradation.

Protocol B: Defluorosulfonylation (deFS) of ASFs
  • Objective: To synthesize functionalized azetidine derivatives via carbocation intermediates[5].

  • Step 1: Precursor Assembly. Combine the ASF precursor (1.0 equiv) with the target nucleophile (e.g., an E3 ligase recruiter, 1.5 equiv) in a pressure-rated vial.

  • Step 2: Thermal Extrusion. Suspend the mixture in 1,4-dioxane and heat strictly to 60 °C.

    • Causality: Heating to exactly 60 °C provides the precise activation energy required to trigger the deFS pathway. This thermal threshold extrudes SO2 and F- to generate the azetidinyl carbocation while preserving sensitive functional groups on the nucleophile[5].

  • Step 3: Reaction Monitoring & Self-Validation. Equip the vial with a pressure monitor or bubbler.

    • Validation: The reaction validates its own progress through the stoichiometric evolution of SO2 gas. The complete cessation of gas evolution serves as a definitive, visual endpoint indicating the exhaustion of the ASF precursor.

Quantitative Pharmacokinetic Impact

The integration of azetidine intermediates has directly contributed to the clinical success of several FDA-approved therapeutics and advanced clinical candidates. The table below summarizes the quantitative and structural benefits of this privileged scaffold across various therapeutic areas.

Table 1: Bioactive Azetidines and their Pharmacokinetic Impact

Drug / CompoundTargetTherapeutic IndicationRole of the Azetidine Scaffold / PK Benefit
Baricitinib JAK1/JAK2Rheumatoid ArthritisEnhances metabolic stability, structural rigidity, and receptor selectivity[1].
Cobimetinib MEK1/MEK2MelanomaDirects the spatial orientation of the molecule; improves aqueous solubility[3].
Azelnidipine Calcium ChannelsHypertensionIncreases lipophilicity and optimizes target-binding affinity[6].
PF-3635659 M3 ReceptorCOPD / AsthmaActs as a rigid, sp3-rich bioisostere for larger, less stable cyclic amines[1].
VER-24052 FAAHPain ManagementChiral azetidine-urea provides highly enantioselective inhibition (IC50 = 78 nM)[6].

Conclusion

The azetidine ring has transcended its historical reputation as a synthetically intractable motif to become a cornerstone of modern drug discovery. By leveraging advanced synthetic methodologies like strain-release azetidinylation and defluorosulfonylation, medicinal chemists can now routinely access this chemical space. The resulting improvements in Fsp3 character, metabolic shielding, and conformational rigidity ensure that azetidine intermediates will continue to drive the development of next-generation therapeutics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 1

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. 5

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem. 3

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.7

  • Azetidines in Drug Discovery. PharmaBlock. 6

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Protocols for 3-(4-Chloro-phenoxymethyl)-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Context

Azetidines are highly valued in modern drug discovery as metabolically stable, conformationally restricted bioisosteres for larger aliphatic rings. Specifically, 3-(4-Chloro-phenoxymethyl)-azetidine (MW: 197.66 g/mol )[1] serves as a versatile secondary amine building block. Functionalizing the azetidine nitrogen via reductive amination is a critical C-N bond-forming strategy used to generate diverse tertiary amine libraries for structure-activity relationship (SAR) studies.

Mechanistic Principles & Reagent Causality

Reductive amination involves the condensation of an amine with a carbonyl compound to form an iminium intermediate, followed by in situ reduction. For azetidines, the choice of reagents is dictated by the need to preserve the strained four-membered ring while ensuring complete conversion.

  • The Reductant (Causality): Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the gold standard for this transformation[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride. This makes STAB a mild reducing agent that reacts significantly faster with protonated iminium ions than with the parent aldehydes or ketones, preventing the premature reduction of the carbonyl starting material into an alcohol[2].

  • The Acid Catalyst (Causality): Azetidines are relatively basic (pKa ~ 10.4). The addition of stoichiometric glacial acetic acid (AcOH) serves a dual purpose. First, it slightly buffers the basic amine. Second, and more importantly, it protonates the carbonyl oxygen to accelerate hemiaminal formation and facilitates the dehydration step required to form the highly reactive iminium species[2].

  • Solvent Selection: 1,2-Dichloroethane (DCE) is preferred over Tetrahydrofuran (THF) or Methanol because it provides optimal solubility for STAB and does not participate in hydrogen bonding that might stabilize the hemiaminal and stall dehydration[2].

Reaction Pathway Visualization

G A This compound + Aryl Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Reactive Species) B->C -H2O (AcOH Catalyzed) D Tertiary Azetidine Product C->D Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of azetidine reductive amination via an iminium intermediate.

Standard Operating Protocol

This protocol describes the derivatization of this compound with a representative aryl aldehyde (e.g., 3,5-dichlorobenzaldehyde), a common functionalization in medicinal chemistry[3].

Scale: 1.0 mmol

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 197.7 mg) and the target aldehyde (e.g., 3,5-dichlorobenzaldehyde, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Iminium Pre-formation: Add glacial acetic acid (1.0 mmol, 57 µL) to the stirring solution. Stir the mixture at room temperature under an inert atmosphere (N2 or Ar) for 30 minutes.

    • Self-Validating Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram should show the disappearance of the secondary amine mass (m/z [M+H]+ 198) and the appearance of the iminium/hemiaminal intermediate mass.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (STAB, 1.5 mmol, 318 mg) portion-wise over 5 minutes to control any mild exotherm.

  • Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours[3].

    • Self-Validating Checkpoint: Monitor reaction completion via TLC (e.g., 5% MeOH in DCM, visualized by UV and Ninhydrin stain) or LC-MS. STAB reductions are typically clean, showing a single major product peak[2].

  • Quench: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO3 (5 mL).

    • Self-Validating Checkpoint: Vigorous gas evolution (H2 and CO2) will occur as the unreacted STAB and acetic acid are neutralized. Wait until bubbling ceases (approx. 15 minutes).

  • Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes/EtOAc or DCM/MeOH) to afford the pure tertiary azetidine product[3].

Quantitative Data & Optimization Matrix

The following table summarizes the baseline conditions and optimization parameters for difficult substrates.

ParameterStandard ConditionOptimization for Hindered SubstratesMechanistic Rationale
Solvent 1,2-Dichloroethane (DCE)THF or Toluene (with heating)DCE provides optimal STAB solubility[2]. THF can be used if higher temperatures (e.g., 60 °C) are required for sterically hindered ketones.
Reductant NaBH(OAc)3 (1.5 eq)Increase to 2.0 - 2.5 eqExcess STAB compensates for slow iminium formation, ensuring the reactive intermediate is trapped immediately upon formation[2].
Additive Glacial AcOH (1.0 eq)Ti(O-iPr)4 (1.2 eq)Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing iminium formation with highly unreactive or enolizable ketones.
Temperature 0 °C to Room Temp40 °C - 60 °C0 °C during addition controls the exotherm. Mild heating overcomes activation barriers for bulky carbonyls.
Time 2 - 4 hours12 - 24 hoursAzetidine secondary amines are highly reactive; however, bulky aldehydes may require extended stirring to reach >95% conversion[3].

References

Sources

Application Note: Preparation and Crystallization of Pharmaceutical Salts of 3-(4-Chloro-phenoxymethyl)-azetidine

[1][2]

Abstract

This application note details the strategic selection and preparation of pharmaceutically acceptable salts for 3-(4-Chloro-phenoxymethyl)-azetidine , a secondary amine intermediate often utilized in the synthesis of monoamine transporter inhibitors and metabolic modulators.[1][2] Due to the high ring strain (~25 kcal/mol) of the azetidine scaffold, this molecule presents specific stability challenges—particularly susceptibility to acid-catalyzed ring opening.[1][2] This guide provides validated protocols for the preparation of Hydrochloride (HCl) and Oxalate salts, emphasizing temperature control and solvent selection to maximize crystallinity and chemical stability.

Chemical Context & Rationale

The target molecule, This compound , possesses a basic secondary amine (azetidine nitrogen) and a lipophilic chlorophenoxy tail.[1][2]

Physicochemical Profile[2][3][4][5]
  • Basicity (pKa): The azetidine nitrogen is highly basic (Calculated pKa

    
     9.5 – 10.5). It readily accepts protons to form stable salts.
    
  • Ring Strain: The 4-membered azetidine ring is kinetically stable but thermodynamically strained.[1][2] Under strong acidic conditions combined with heat, the ring is susceptible to nucleophilic attack (hydrolysis), leading to ring-opening degradation products (e.g., 3-amino-propanol derivatives).[1][2]

  • Free Base Form: typically an oil or low-melting solid that is prone to oxidation and difficult to handle in precise stoichiometries.[1][2]

Salt Selection Strategy

Salt formation is critical to convert the lipophilic free base oil into a stable, crystalline solid suitable for formulation.

Salt TypeRationaleRecommended Use
Hydrochloride (HCl) High melting point; pharmaceutically ubiquitous; cost-effective.[1][2]Primary Candidate for final formulation.
Oxalate Often yields higher crystallinity; excellent for purification of crude free base.Purification Intermediate (Note: Oxalates are often toxic; use for purification, then convert to HCl).
Tartrate/Maleate Used if HCl salt is hygroscopic or forms hydrates.Secondary Candidates for solubility modulation.

Experimental Workflow: Salt Screening

The following decision matrix outlines the logic for selecting the optimal salt form and crystallization solvent.

SaltScreeningStartCrude Free Base (Oil)SolubilitySolubility Screen(EtOH, IPA, EtOAc, MTBE)Start->SolubilityAcidAddAcid Addition(0.95 - 1.05 eq)Solubility->AcidAdd Dissolve completelyPrecipitationPrecipitation Observed?AcidAdd->PrecipitationCoolingCool to 0-5°CAdd Anti-solvent (Heptane/MTBE)Precipitation->Cooling No (Solution)EvapSlow EvaporationPrecipitation->Evap No (Solution)AnalyzeSolid State Analysis(XRPD, DSC, HPLC)Precipitation->Analyze Yes (Solid)Cooling->AnalyzeEvap->Analyze

Figure 1: Decision matrix for salt screening and isolation of azetidine derivatives.

Detailed Protocols

Protocol A: Preparation of the Hydrochloride Salt

Objective: To isolate the stable HCl salt from the free base oil without inducing ring opening.[1]

Reagents:

  • Crude this compound (Free Base).[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).

  • Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Anhydrous conditions preferred).

Procedure:

  • Dissolution: Dissolve 10.0 g (approx. 50 mmol) of the free base in 50 mL of Ethyl Acetate (5 vol) at room temperature (20–25°C). Ensure the solution is clear.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath.

    • Expert Insight: Low temperature is crucial. The heat of neutralization is exothermic. Uncontrolled exotherms can trigger acid-catalyzed ring opening of the azetidine.[1][2]

  • Acid Addition: Dropwise, add 1.05 equivalents of 4M HCl in Dioxane.

    • Observation: A white precipitate should begin to form immediately.

  • Aging: Stir the slurry at 0–5°C for 1 hour, then allow it to warm to room temperature over 1 hour. This "aging" process improves crystal size and filterability.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the cake with 2 x 10 mL of cold Ethyl Acetate, followed by 2 x 10 mL of MTBE (Methyl tert-butyl ether) to remove residual acidity.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Yield Expectations: 85–95%.

    • Target Melting Point: >150°C (Sharp peak).[3]

Protocol B: Preparation of the Oxalate Salt (Purification Strategy)

Objective: To purify crude material. Oxalates often crystallize more readily than HCl salts from impure mixtures.

Procedure:

  • Dissolve 5.0 g of crude free base in 25 mL of Ethanol (EtOH).

  • In a separate vessel, dissolve 1.0 equivalent of Oxalic Acid dihydrate in 10 mL of warm EtOH.

  • Add the oxalic acid solution to the amine solution slowly at room temperature.

  • If oiling occurs, heat the mixture to reflux (briefly) to redissolve, then cool slowly to room temperature.

  • Anti-solvent: If no crystals form, add MTBE dropwise until turbidity persists.

  • Filter and dry as above.

  • Regeneration: To recover the purified free base, partition the oxalate salt between aqueous NaHCO₃ and Dichloromethane (DCM).

Analytical Characterization & Validation

Every batch must be validated to ensure the salt has formed correctly and the ring remains intact.

TechniquePurposeAcceptance Criteria
1H-NMR (DMSO-d6) Identity & StabilityShift: Azetidine

-protons (adjacent to N) shift downfield (

~4.0-4.5 ppm) compared to free base.Integrity: Confirm absence of ring-opened signals (e.g., propyl-chain signals).[1][2]
HPLC Purity>98.5% area. Check for specific degradation peak at RRT ~0.8 (hydrolysis product).
Chloride Content StoichiometryTitration with AgNO₃ should yield ~1:1 molar ratio (15-18% w/w Cl depending on MW).[1][2]
DSC Thermal PropertiesSingle sharp endotherm. Broad peaks indicate amorphous content or solvation.

Troubleshooting & Expert Insights

Issue: "Oiling Out" Instead of Crystallizing

This is common with azetidine salts due to their conformational flexibility.

  • Cause: Solvent polarity is too high, or impurities are acting as plasticizers.

  • Solution:

    • Solvent Switch: Use a less polar solvent system (e.g., switch from pure EtOH to IPA/MTBE 1:1).

    • Seeding: Add a small crystal of a previous pure batch (0.1% w/w) at the cloud point.

    • Maturation: Cycle the temperature between 5°C and 35°C for 24 hours to promote Ostwald ripening.

Issue: Hygroscopicity
  • Observation: The solid becomes sticky upon exposure to air.

  • Solution: The HCl salt might be forming a hydrate. Dry at higher vacuum (<10 mbar). If the problem persists, switch to a Fumarate or Maleate salt, which are often less hygroscopic for secondary amines.

Issue: Chemical Instability (Ring Opening)
  • Observation: HPLC shows new impurity growth during salt formation.

  • Mechanism: Acid + Heat + Nucleophile (Cl-) = Ring Opening.[1][2]

  • Prevention:

    • Strictly maintain T < 10°C during acid addition.

    • Avoid aqueous HCl; use anhydrous HCl in ether/dioxane.

    • Ensure the final salt is not stored in acidic solution; isolate immediately.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7][8] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][4] Link[2]

  • Bai, G., et al. (2021).[9] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588.[2] Link[2]

  • Couty, F., & Drouillat, B. (2012). "The chemistry of azetidines." Tetrahedron, 68(10), 2265-2282.[2] (General review of azetidine stability and reactivity).

  • Anderson, B. D., & Flora, K. P. (1996). "Preparation of Water-Soluble Compounds through Salt Formation."[1][2] The Practice of Medicinal Chemistry. Academic Press.

Application Notes and Protocols for the Scalable Synthesis of Phenoxymethyl-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged structural element in modern drug discovery.[1][2] Its inherent ring strain and three-dimensional geometry offer a unique combination of properties that can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property landscapes when compared to more traditional ring systems. Phenoxymethyl-azetidine derivatives, in particular, have garnered significant interest as versatile building blocks for therapeutics targeting the central nervous system (CNS), with applications as potential anorexigenics, antidepressants, and antiepileptics.[1] This guide provides a detailed overview of scalable synthetic routes to access these valuable compounds, focusing on practical protocols and the underlying chemical principles that govern their successful synthesis and scale-up.

Core Synthetic Strategies for the Azetidine Ring

The construction of the azetidine ring is a critical first step and can be achieved through various methodologies. For large-scale synthesis, practicality, and cost-effectiveness are paramount. While numerous methods exist, including [2+2] cycloadditions and ring contractions of larger heterocycles, the intramolecular cyclization of γ-amino alcohols or their derivatives remains a robust and widely employed strategy.[2][3][4]

A common and scalable approach involves the cyclization of 1,3-amino alcohols. This transformation can be facilitated by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic substitution by the amine.[2][4]

Key Scalable Synthetic Route to the 3-Phenoxymethyl-Azetidine Core

A prevalent and scalable strategy for the synthesis of the core 3-phenoxymethyl-azetidine scaffold involves the nucleophilic substitution of a leaving group at the 3-position of a protected azetidine with a phenoxide nucleophile.[1] A key intermediate in this process is an N-protected 3-hydroxyazetidine. The diphenylmethyl (benzhydryl) group is a common choice for the nitrogen protecting group due to its stability and subsequent facile removal via hydrogenolysis.[1][5]

Workflow for the Synthesis of 3-(Phenoxymethyl)azetidine

Synthesis_of_3_Phenoxymethyl_Azetidine cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection N_diphenylmethyl_3_hydroxyazetidine N-Diphenylmethyl- 3-hydroxyazetidine Mesylated_Intermediate N-Diphenylmethyl-3- (methanesulfonyloxy)azetidine N_diphenylmethyl_3_hydroxyazetidine->Mesylated_Intermediate Toluene, 0-10°C Mesyl_Chloride Methanesulfonyl Chloride Mesyl_Chloride->Mesylated_Intermediate Base_1 Base (e.g., Triethylamine) Base_1->Mesylated_Intermediate Protected_Product N-Diphenylmethyl-3- (phenoxymethyl)azetidine Mesylated_Intermediate->Protected_Product Toluene, 80-90°C Phenol Phenol Sodium_Phenoxide Sodium Phenoxide Phenol->Sodium_Phenoxide Base_2 Base (e.g., Sodium Hydride) Base_2->Sodium_Phenoxide Sodium_Phenoxide->Protected_Product Final_Product 3-(Phenoxymethyl)azetidine Protected_Product->Final_Product Ethanol, 60°C Catalyst Pd/C Catalyst->Final_Product Hydrogen H₂ Hydrogen->Final_Product

Caption: Synthesis of 3-(Phenoxymethyl)azetidine.

Detailed Experimental Protocol: Synthesis of 3-(Phenoxymethyl)azetidine

Step 1: Synthesis of N-Diphenylmethyl-3-(methanesulfonyloxy)azetidine

  • To a stirred solution of N-diphenylmethyl-3-hydroxyazetidine hydrochloride (1.0 eq) and triethylamine (2.0 eq) in toluene (5-10 volumes), cool the mixture to 0-5 °C.

  • Slowly add methanesulfonyl chloride (1.0 eq) dropwise, maintaining the temperature between 4-12 °C.[5]

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-Diphenylmethyl-3-(phenoxymethyl)azetidine

  • In a separate vessel, prepare a solution of sodium phenoxide by adding sodium hydride (1.1 eq) to a solution of phenol (1.1 eq) in toluene at 0-5 °C, followed by warming to room temperature.

  • Add the toluene solution of N-diphenylmethyl-3-(methanesulfonyloxy)azetidine from Step 1 to the sodium phenoxide solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.[1]

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-diphenylmethyl-3-(phenoxymethyl)azetidine.[1]

Step 3: Deprotection to Yield 3-(Phenoxymethyl)azetidine

  • Dissolve the crude N-diphenylmethyl-3-(phenoxymethyl)azetidine in ethanol (5-10 volumes).

  • Add a catalytic amount of palladium on carbon (5-10 mol%).[1]

  • The reaction mixture is then subjected to hydrogenation at elevated temperature (e.g., 60°C) and pressure (20-40 psig) until hydrogen uptake ceases.[5]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-(phenoxymethyl)azetidine. Further purification can be achieved by column chromatography or distillation if necessary.[1]

Scalable Derivatization of the 3-Phenoxymethyl-Azetidine Core

The true utility of 3-(phenoxymethyl)azetidine lies in its ability to be readily derivatized, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. The secondary amine of the azetidine ring is a prime handle for functionalization.

N-Alkylation Strategies

Direct N-alkylation with alkyl halides can be a straightforward method, but it carries the risk of over-alkylation, leading to the formation of quaternary ammonium salts.[6] A more controlled and scalable approach is reductive amination.[6]

Protocol: N-Alkylation via Reductive Amination

  • Suspend 3-(phenoxymethyl)azetidine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane or methanol (5-10 volumes).

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture.[6]

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated azetidine.[6]

N-Arylation Methodologies

The introduction of aryl or heteroaryl groups at the nitrogen atom is a key transformation in medicinal chemistry.[7] Several modern cross-coupling reactions are amenable to this transformation on a large scale.

Common N-Arylation Methods:

MethodCatalyst/ReagentsTypical ConditionsAdvantages
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)Toluene or Dioxane, 80-110 °CBroad substrate scope, high yields.
Ullmann Condensation Copper catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃)DMSO or DMF, 100-150 °CCost-effective catalyst, suitable for electron-deficient aryl halides.
Chan-Lam Coupling Copper catalyst (e.g., Cu(OAc)₂), Base (e.g., Pyridine)Dichloromethane, Room TemperatureUtilizes boronic acids, mild reaction conditions.

Protocol: N-Arylation via Buchwald-Hartwig Amination

  • To a reaction vessel, add the aryl halide (1.0 eq), 3-(phenoxymethyl)azetidine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Add a degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Practical Considerations for Scalable Synthesis

Scaling up the synthesis of phenoxymethyl-azetidine derivatives from the bench to pilot plant or manufacturing scale introduces several challenges that must be addressed.

  • Purification: The purification of polar, water-soluble intermediates and final products can be challenging on a large scale. Crystallization is often the preferred method for purification in an industrial setting due to its cost-effectiveness and scalability. Where chromatography is unavoidable, techniques such as medium-pressure liquid chromatography (MPLC) can be employed.

  • Safety: The use of hazardous reagents such as sodium hydride and pyrophoric catalysts like palladium on carbon requires strict safety protocols and specialized equipment for large-scale operations. Hydrogenation reactions also pose a risk of explosion and must be carried out in appropriately rated reactors.

  • Process Optimization: To improve the efficiency and cost-effectiveness of the synthesis, process optimization is crucial. This can include:

    • Phase-Transfer Catalysis (PTC): For nucleophilic substitution reactions, PTC can enhance reaction rates, reduce the need for anhydrous solvents, and simplify work-up procedures.[8][9]

    • Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve process efficiency and reduce waste.[10]

    • Catalyst Selection and Loading: Optimizing the catalyst and its loading can have a significant impact on reaction efficiency and cost.

Conclusion

The synthetic routes outlined in this guide provide a robust and scalable platform for the synthesis of phenoxymethyl-azetidine derivatives. By understanding the underlying chemical principles and considering the practical aspects of scale-up, researchers and drug development professionals can efficiently access a diverse range of these valuable compounds for the discovery of new therapeutics. The versatility of the azetidine scaffold, coupled with the synthetic methodologies described herein, ensures its continued importance in the field of medicinal chemistry.

References

  • 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery - Benchchem.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles | Organic Letters - ACS Public
  • Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine - Benchchem.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles | Organic Letters - ACS Public
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles | Request PDF - ResearchG
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.
  • Opening of azetidinium ions with C-nudeophiles | Request PDF - ResearchG
  • 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 - ChemicalBook.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - RSC Publishing.
  • Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)
  • EP0131435B1 - Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives - Google P
  • Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.
  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
  • Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Deriv
  • 1-Boc-azetidine-3-yl-methanol | ADC Linker - MedchemExpress.com.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
  • A simple and general synthetic route to N-alkylazetidines
  • Mitsunobu reaction - Organic Synthesis.
  • The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current St
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Public
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC.
  • A. General synthetic route for accessing azetidines via intermolecular...
  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M
  • A practical and facile synthesis of azetidine deriv
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • (PDF)

Sources

Handling and storage protocols for hygroscopic azetidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Moisture Quantification Protocols for Hygroscopic Azetidine Amines

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Challenges

Azetidines are four-membered nitrogenous heterocycles highly valued as structural motifs in drug discovery for their ability to improve metabolic stability and target affinity. However, due to their inherent ring strain (~26 kcal/mol) and the high s-character of the nitrogen lone pair, azetidine derivatives (e.g., azetidine hydrochloride, azetidine-2-carboxamide) are highly basic and exceptionally hygroscopic[1][2].

When exposed to ambient humidity, these compounds rapidly absorb atmospheric moisture. This deliquescence triggers a cascade of detrimental effects:

  • Stoichiometric Inaccuracies: Absorbed water artificially inflates the mass of the bulk powder, leading to sub-potent stock solutions and failed reaction stoichiometries[3][4].

  • Chemical Degradation: Moisture acts as a nucleophile or reaction mediator, accelerating the hydrolysis of sensitive functional groups (e.g., amides in azetidine-2-carboxamide) and degrading the amine salts[4].

To ensure experimental reproducibility, scientists must implement rigorous inert-atmosphere handling protocols combined with self-validating moisture quantification assays.

Glovebox Handling: Protecting the Chemical and the Equipment

Handling highly hygroscopic amines requires an inert atmosphere (Nitrogen or Argon) with H₂O and O₂ levels maintained strictly below 1 ppm[5]. However, a critical operational hazard exists when working with these compounds: volatile amines bind irreversibly to the copper and palladium catalyst beds of standard glovebox purifiers [6][7]. If an azetidine amine is handled with the circulation loop open, the catalyst will be poisoned, compromising the entire glovebox ecosystem.

Causality-Driven Protocol: To prevent catalyst poisoning while maintaining an anhydrous environment, the glovebox circulation must be isolated during manipulation, and the atmosphere must be dynamically purged afterward[6][7].

GloveboxWorkflow Start 1. Transfer Material Degas sealed vials in antechamber Isolate 2. Isolate Purifier Turn OFF circulation loop to protect catalyst Start->Isolate Handle 3. Manipulate Amine Weigh and prepare stock solutions Isolate->Handle Seal 4. Seal Containers Tightly cap and wrap with electrical tape Handle->Seal Purge 5. Dynamic Purge Purge box with N2 for >15 mins Seal->Purge Restore 6. Restore Circulation Turn purifier back ON Purge->Restore

Caption: Workflow for handling volatile/hygroscopic amines in a glovebox while preventing catalyst poisoning.

Protocol 1: Inert Atmosphere Weighing and Dissolution
  • Preparation: Ensure all spatulas, volumetric flasks, and weighing boats are oven-dried (150°C for >2 hours) and transferred into the glovebox via the antechamber under active vacuum/N₂ cycles[5][7].

  • Isolation: Turn OFF the glovebox circulation purifier to isolate the catalyst bed[7].

  • Manipulation: Open the primary azetidine container. Rapidly weigh the required mass into a tared vial.

  • Dissolution: Immediately add an anhydrous, molecular-sieve-dried solvent (e.g., anhydrous DMSO or DCM) to prepare the stock solution.

  • Sealing: Tightly cap the primary powder container and the stock solution vial. Wrap the seals with Teflon or electrical tape to prevent vapor leakage[6].

  • Purging: Initiate a dynamic nitrogen purge (quick purge) of the glovebox for a minimum of 15 to 30 minutes to evacuate residual amine vapors[6].

  • Restoration: Once the purge is complete, turn the circulation purifier back on[7].

Storage and Packaging Strategies

Hygroscopic azetidines must be stored under conditions that arrest both thermal degradation and moisture ingress. Vials stored at sub-zero temperatures must be allowed to equilibrate to room temperature inside a desiccator before opening to prevent condensation of ambient moisture on the cold powder.

Table 1: Storage Matrix for Common Azetidine Derivatives

CompoundOptimal TempAtmosphereShelf Life (Solid)Shelf Life (Solution)
Azetidine Hydrochloride -20°CArgon / Nitrogen6 months (sealed)1 month (at -20°C)[8]
Azetidine-2-carboxamide 0 to 8°CArgon / Nitrogen12 months (sealed)Use immediately[1]

Self-Validating Moisture Analysis: Buffered Karl Fischer Titration

To ensure the integrity of the handling protocol, the moisture content of the azetidine stock solution must be periodically quantified. Karl Fischer (KF) titration is the gold standard, but strongly alkaline amines cause standard KF methods to fail [9].

Causality: The standard KF reaction relies on a specific stoichiometric reduction of iodine. However, if the highly basic azetidine shifts the pH of the titration medium above 8.0, iodine molecules disproportionate into iodide and hypoiodite. This parasitic side reaction continuously consumes iodine without reacting with water, resulting in dragging endpoints and falsely elevated water content readings[9].

Solution: The KF solvent must be pre-buffered with a weak acid (such as benzoic acid or salicylic acid) to maintain the pH between 5 and 7. This suppresses iodine disproportionation without causing esterification side reactions[9].

KFTitration Sample Azetidine Amine (pH > 8) Buffer Add Benzoic/Salicylic Acid to KF Solvent Sample->Buffer pH Maintain pH 5-7 (Prevents I2 Disproportionation) Buffer->pH Titrate Inject Sample & Titrate to Endpoint pH->Titrate Result Accurate Moisture % (Validates Storage) Titrate->Result

Caption: Buffered Karl Fischer titration pathway to prevent iodine side reactions in alkaline amines.

Protocol 2: Buffered Volumetric KF Titration for Azetidines
  • Solvent Preparation: Add 50 mL of standard KF methanol solvent to the titration cell.

  • Buffering: Add 5–10 grams of anhydrous benzoic acid or salicylic acid to the solvent to provide excess buffer capacity for the strong base[9].

  • Pre-Titration: Start the titrator to neutralize any residual moisture in the solvent/buffer mixture until a stable, low drift is achieved[9].

  • Sample Injection: Using a gas-tight syringe, draw 1-2 mL of the azetidine stock solution. Weigh the syringe (

    
    ). Inject the sample into the titration cell through the septum. Reweigh the syringe (
    
    
    
    ) to determine the exact sample mass injected[9].
  • Titration: Execute the titration to a fast endpoint. The presence of the weak acid buffer ensures a sharp, rapid endpoint by preventing alkaline side reactions[9].

  • Validation: If the calculated moisture content exceeds 0.5% w/w, the stock solution has been compromised by atmospheric moisture and should be discarded.

Conclusion

The successful utilization of hygroscopic azetidine amines in pharmaceutical synthesis demands a holistic approach to environmental control. By recognizing the chemical incompatibilities of amines with glovebox catalysts and the pH limitations of Karl Fischer titration, researchers can implement self-validating workflows that guarantee reagent integrity, precise stoichiometry, and experimental reproducibility.

References

  • Benchchem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.3

  • MedChemExpress. Azetidine hydrochloride (Trimethyleneimine hydrochloride) | Biochemical Reagent.8

  • Chem-Impex. Azetidine-2-carboxamide.1

  • Azaricta Research. Azetidine Hydrochloride, 95%.2

  • University of Wisconsin-Madison. Section 5.21 Title: Glovebox Use.6

  • Sigma-Aldrich. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration.9

  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.4

  • Texas A&M University. Glovebox Policies and Procedures.7

  • Ossila. How to Use a Glove Box: Standard Operating Procedure.5

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Ring Strain in 3-(4-Chloro-phenoxymethyl)-azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine-based drug development. The synthesis of 3-(4-Chloro-phenoxymethyl)-azetidine is notoriously challenging due to the inherent instability of the four-membered nitrogen heterocycle. This guide provides mechanistic troubleshooting, optimized protocols, and step-by-step methodologies to prevent ring degradation during your synthetic workflows.

Section 1: Mechanistic Insights into Azetidine Ring Strain

Q: Why does the azetidine ring spontaneously open during standard etherification or deprotection reactions?

A: The fundamental issue lies in thermodynamics. The azetidine ring possesses a[1]. This embedded energy makes the


-N–C bonds highly susceptible to cleavage. When synthesizing this compound from a precursor like 1-Boc-3-(hydroxymethyl)azetidine, the presence of Lewis acids, elevated temperatures, or strong nucleophiles provides the activation energy required to relieve this strain, leading to irreversible ring-opening[2].

To successfully synthesize this molecule, every reaction condition must be kinetically controlled to favor the desired coupling over the thermodynamically favored ring degradation.

G SM 1-Boc-3-(hydroxymethyl) azetidine Intermediate Activated Phosphonium Intermediate SM->Intermediate DIAD, PPh3 0°C Product 3-(4-Chloro-phenoxymethyl) -1-Boc-azetidine Intermediate->Product 4-Chlorophenol Controlled Temp Degradation Ring-Opened Byproducts Intermediate->Degradation Excess Heat / Strong Nucleophile

Logical pathway of Mitsunobu coupling vs. strain-driven ring opening.

Section 2: Troubleshooting the Mitsunobu Coupling

Q: My Mitsunobu reaction between 1-Boc-3-(hydroxymethyl)azetidine and 4-chlorophenol yields less than 40% of the desired product, with multiple polar byproducts. How can I optimize this?

A: The is generally ideal for azetidines because it avoids the harsh basic conditions of a standard Williamson ether synthesis[3]. However, the standard DEAD/PPh


 system can generate highly reactive phosphonium intermediates. If the reaction is run at room temperature, the thermal energy is sufficient to allow the phenoxide to attack the azetidine ring carbons instead of the activated primary alcohol, or for the Boc-carbonyl oxygen to participate in intramolecular ring-opening.

The causality behind a successful yield is strict temperature control. By lowering the temperature to 0 °C during activation and capping the reaction at 15 °C, you stabilize the phosphonium intermediate and kinetically lock out the nucleophilic ring cleavage pathway[4].

Quantitative Optimization Data
Reaction ConditionReagentsTemperatureResult / YieldCausality
Standard MitsunobuDEAD, PPh

, THF
25 °C< 40%Excess thermal energy overcomes the activation barrier for ring-opening[2].
Optimized Mitsunobu DIAD, PPh

, THF
0 °C to 15 °C 75 - 85% Low temperature stabilizes the intermediate and prevents nucleophilic ring cleavage[4].
Williamson EtherMsCl, NEt

, DCM then 4-Chlorophenol, K

CO

, DMF
0 °C (Mesylation), 60 °C (Etherification)60 - 70%Non-nucleophilic base scavenges HCl, preventing acid-catalyzed ring opening[2].
Protocol 1: Optimized Mitsunobu Coupling

Self-Validating System: The precipitation of triphenylphosphine oxide (TPPO) serves as a visual indicator of reaction progress, while the 1M NaOH wash ensures complete removal of the unreacted nucleophile.

  • Preparation : Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and 4-chlorophenol (1.1 eq) in anhydrous THF (10 volumes) under an inert argon atmosphere.

  • Phosphine Addition : Add triphenylphosphine (PPh

    
    , 1.2 eq) to the reaction mixture and stir until fully dissolved.
    
  • Cooling : Cool the reaction vessel to 0 °C using an ice-water bath. Crucial Step: Lowering the temperature prevents the thermal degradation of the strained azetidine ring[2].

  • Activation : Slowly add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction : Allow the mixture to slowly warm to 15 °C and stir for 6-8 hours. Monitor via TLC until the starting azetidine is consumed[4].

  • Workup : Quench with water, extract with EtOAc, and wash the organic layer with 1M NaOH (x2) to remove unreacted 4-chlorophenol. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography using neutralized silica to prevent acid-catalyzed decomposition on the column[5].

Section 3: Alternative Route - Williamson Ether Synthesis

Q: If I need to scale up, the Mitsunobu reaction becomes expensive and purification is difficult due to triphenylphosphine oxide. What is a scalable alternative?

A: A two-step Williamson ether approach (Mesylation followed by Displacement) is highly scalable. The critical failure point here is the mesylation step. The reaction of methanesulfonyl chloride (MsCl) with the alcohol generates HCl. If this acid is allowed to accumulate, it will protonate the azetidine nitrogen, turning it into a superior leaving group and triggering immediate ring-opening[2]. You must use a non-nucleophilic base (like Triethylamine) in slight excess to scavenge the generated HCl instantly.

Protocol 2: Scalable Mesylation and Etherification
  • Mesylation : Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of MsCl (1.2 eq). Note: Triethylamine scavenges the generated HCl, preventing acid-catalyzed ring-opening[2].

  • Isolation : Stir for 1 hour at 0 °C. Quench with ice water, extract with DCM, dry, and concentrate to yield the crude mesylate. Use immediately to prevent spontaneous degradation.

  • Etherification : In a separate flask, dissolve 4-chlorophenol (1.2 eq) in anhydrous DMF. Add K

    
    CO
    
    
    
    (2.0 eq) and stir at room temperature for 30 minutes to form the phenoxide.
  • Coupling : Add the crude mesylate to the phenoxide solution. Heat gently to 50-60 °C for 4 hours.

  • Workup : Cool to room temperature, dilute with water, and extract with MTBE. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate.

Section 4: Safe Deprotection Strategies

Q: How do I remove the Boc group without destroying the newly formed ether or opening the azetidine ring?

A: Standard neat Trifluoroacetic acid (TFA) at room temperature can cause exothermic spikes that destroy the azetidine ring. Controlled deprotection using 4M HCl in Dioxane at 0 °C provides a much safer thermodynamic profile[2].

G Start 3-(4-Chloro-phenoxymethyl) -1-Boc-azetidine Acid Add 4M HCl in Dioxane (Maintain 0°C) Start->Acid Monitor Monitor via TLC (Avoid prolonged exposure) Acid->Monitor Quench Evaporate & Neutralize (Free base formation) Monitor->Quench Final Target Molecule: 3-(4-Chloro-phenoxymethyl) -azetidine Quench->Final

Step-by-step workflow for the safe deprotection of the Boc-azetidine intermediate.

Protocol 3: Safe Boc Deprotection
  • Acidification : Dissolve the purified 3-(4-Chloro-phenoxymethyl)-1-Boc-azetidine in anhydrous DCM and cool to 0 °C.

  • Deprotection : Add 4M HCl in dioxane (5.0 eq) dropwise. Caution: Avoid using neat TFA at room temperature, as strong acids can protonate the azetidine nitrogen and catalyze ring-opening[2].

  • Monitoring : Stir at 0 °C for 2 hours. Monitor closely by TLC to ensure the reaction is halted exactly when the starting material is consumed[2].

  • Isolation : Once complete, concentrate under reduced pressure at ambient temperature. Triturate the resulting hydrochloride salt with diethyl ether to yield the pure this compound hydrochloride.

References

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Mitsunobu Reaction. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Mitsunobu reaction. Source: Organic Synthesis. URL: [Link]

Sources

Preventing polymerization of 3-(4-Chloro-phenoxymethyl)-azetidine free base

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-3-CP-POLY-PREV Subject: Preventing polymerization of 3-(4-Chloro-phenoxymethyl)-azetidine free base Status: Open Priority: Critical (Irreversible Material Loss)

Executive Summary

You are likely accessing this guide because your clear oil or low-melting solid has spontaneously converted into an insoluble gum or white solid. This is a known failure mode for This compound in its free base form.

The Core Issue: Azetidines possess significant ring strain (~26 kcal/mol). While the hydrochloride salt is stable, the free base acts as both a nucleophile (the nitrogen lone pair) and an electrophile (the strained ring carbons). In the presence of trace protons, heat, or high concentration, the molecule undergoes Cationic Ring-Opening Polymerization (CROP) .

Immediate Action Required:

  • Stop heating the free base.

  • Do not attempt to distill the free base.

  • Store only as the HCl or TFA salt.

  • Generate the free base in situ or immediately prior to use at low temperatures.

The Mechanism: Why It Polymerizes

To prevent the issue, you must understand the "Death Spiral" of azetidine oligomerization. Unlike standard secondary amines, azetidines will self-destruct via an Activated Monomer Mechanism .

The "Death Spiral" (Cationic Ring-Opening)

Even if you neutralize the salt, trace moisture or surface acidity on glassware can protonate a small fraction of the azetidine.

  • Initiation: A neutral free base molecule attacks a protonated azetidinium ion.

  • Propagation: The ring opens to relieve strain, forming a dimer with a secondary amine that is more basic and less sterically hindered than the monomer, accelerating the reaction.

  • Result: An insoluble poly-azetidine network (the "Gum").

Azetidine_Polymerization FreeBase Free Base Monomer (Nucleophile) Activated Protonated Monomer (Electrophile) FreeBase->Activated Protonation Attack Nucleophilic Attack (Ring Strain Release) FreeBase->Attack Attacks ProtonSource Trace Acid / H2O (Initiator) ProtonSource->Activated Activated->Attack Dimer Linear Dimer (New Nucleophile) Attack->Dimer Ring Opening Dimer->Attack Attacks Next Monomer Polymer Insoluble Polymer (The Gum) Dimer->Polymer Chain Propagation (Auto-catalytic)

Figure 1: The auto-catalytic polymerization pathway. Once a dimer forms, the reaction accelerates because the resulting linear amine is often more reactive.

Stability Matrix & Operational Parameters

Use this matrix to determine safe handling windows.

ParameterSafe Zone (Green) Danger Zone (Red) Technical Note
State HCl or TFA Salt Neat Free Base The salt forms a quaternary ammonium, removing nucleophilicity. It is indefinitely stable.
Temperature < 0°C > 25°C Thermal energy overcomes the activation barrier for ring opening. Never heat the free base.
Concentration < 0.1 M Neat / Oil Polymerization is second-order kinetics. Concentrating to dryness ensures rapid polymerization.
Solvent Ethers (THF, MTBE, CPME) DCM, CHCl3, Alcohols Chlorinated solvents often contain trace HCl. Alcohols can act as nucleophiles, opening the ring (solvolysis).
Time < 1 Hour Overnight If you must isolate the free base, use it immediately.

Standard Operating Procedures (SOPs)

Protocol A: Safe Generation of Free Base (In Situ)

Recommended for coupling reactions (e.g., Amide coupling, SNAr).

Objective: Use the stable salt directly in the reaction to avoid isolating the unstable free base.

  • Suspend the this compound HCl salt in the reaction solvent (e.g., DMF, THF, or DCM).

  • Add the electrophile (e.g., Acid Chloride, Activated Ester).

  • Cool the mixture to 0°C.

  • Add a non-nucleophilic base (e.g., DIPEA, TEA) dropwise.

    • Why? The base liberates the azetidine free base in the presence of the electrophile. The azetidine reacts with the electrophile faster than it reacts with itself.

Protocol B: Isolation of Free Base (If Strictly Necessary)

Only use this if your subsequent reaction cannot tolerate tertiary amine salts.

  • Partition: Suspend the HCl salt in TBME (tert-Butyl methyl ether) or CPME (Cyclopentyl methyl ether).

    • Note: Avoid DCM; it extracts water and can become acidic.

  • Neutralize: Add cold, saturated aqueous NaHCO₃ or 1M NaOH. Shake vigorously.

  • Separate: Keep phases cold (ice bath). Separate the organic layer.

  • Dry: Dry over K₂CO₃ (Potassium Carbonate).

    • Critical: Do not use MgSO₄ or silica gel. They are slightly acidic/Lewis acidic and will catalyze polymerization on the surface.

  • Concentrate (The Danger Step):

    • Do not rotary evaporate to dryness.

    • Concentrate only to ~20% volume.

    • Use the concentrated solution directly.

    • Bath temperature: < 20°C.

Troubleshooting & FAQ

Q: My material turned into a white solid that won't dissolve in DCM or Methanol. Can I recover it? A: No. This is the polymer. It is thermodynamically stable and chemically inert. You must re-synthesize or re-purchase the starting material.

Q: Can I distill the free base to purify it? A: Absolutely not. Distillation requires heat. Heating an azetidine free base is the most efficient way to polymerize it. If purification is needed, purify the salt via recrystallization (e.g., iPrOH/Et2O) or purify the final product after the azetidine has reacted.

Q: The NMR of my free base shows broad humps in the baseline. A: This indicates the onset of oligomerization. If the peaks are still distinct, use the material immediately in your next step. If the baseline is dominant, the purity is compromised.

Q: Why does the 3-(4-chloro-phenoxymethyl) group not stabilize the ring? A: The substituent is at the 3-position. While it adds steric bulk, it does not electronically deactivate the nitrogen enough to prevent attack on the ring carbons (C2/C4). The ring strain (~26 kcal/mol) remains the driving force.

References

  • Padwa, A. (Ed.). (2004).[1] Chemistry of Heterocyclic Compounds: Azetidines. Wiley-Interscience. (Definitive text on azetidine reactivity and ring strain).

  • Goethals, E. J. (1977). "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Pure and Applied Chemistry, 49, 469-479.
  • Singh, G. S., & D'Höge, F. (2006). "Reactivity of Azetidines." Comprehensive Heterocyclic Chemistry III. Elsevier. (Review of nucleophilic and electrophilic properties).
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International, 38(5), 427-465. [3]

Sources

Troubleshooting N-alkylation side reactions of azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidine Chemistry Division Subject: Troubleshooting N-Alkylation of Azetidine Derivatives Ticket ID: AZT-ALK-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Group

Executive Summary: The Azetidine Paradox

Welcome to the technical support hub. You are likely here because your simple


 reaction failed.

Azetidines present a unique paradox in medicinal chemistry. They offer desirable metabolic stability and distinct vector geometry compared to pyrrolidines, yet they are kinetically fragile during synthesis. The core issue is Ring Strain (~25.4 kcal/mol) .[1][2] While less reactive than aziridines, azetidines are "spring-loaded."

In standard N-alkylation, if you lose control of the pH or stoichiometry, the ring relieves this strain by opening, polymerizing, or eliminating. This guide diagnoses these specific failure modes.

Diagnostic Visualization: The Reaction Landscape

Before troubleshooting, visualize where your reaction went wrong. The diagram below maps the kinetic competition between the desired pathway and the three most common "failure modes."

Azetidine_Reaction_Pathways Start Azetidine (Sec. Amine) Target N-Alkyl Azetidine (Tert. Amine) Start->Target Desired S_N2 (Base, Controlled Stoich) Azetidinium Azetidinium Salt (Quaternary/Protonated) Start->Azetidinium Over-Alkylation (Excess R-X) RX Alkyl Halide (R-X) Target->Azetidinium Trace Acid / Excess R-X RingOpen Ring-Opened Linear Amine Azetidinium->RingOpen Nucleophilic Attack (Nu-) Polymer Polymerization (Oligomers) Azetidinium->Polymer Cationic Ring Opening (Self-reaction)

Figure 1: The Kinetic Landscape. The critical failure point is the formation of the Azetidinium species (yellow), which triggers irreversible ring destruction (red).

Module 1: The "Disappearing Product" (Ring Opening)

Symptom: LCMS shows the correct mass for the product + nucleophile (e.g., M + 18 for water, M + 36 for chloride), or the crude NMR shows complex aliphatic signals but no distinct ring protons.

Root Cause: The azetidine ring is stable under basic conditions but becomes hyper-electrophilic upon protonation or quaternization (forming an azetidinium ion ). Once formed, even weak nucleophiles (Cl-, solvent, residual water) attack the


-carbon to relieve ring strain, snapping the ring open.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Base Choice Switch to Inorganic Carbonates (

)
Amine bases (TEA, DIPEA) can form hydrohalide salts (e.g.,

). The protonated salt can transfer a proton to the azetidine, catalyzing acid-mediated ring opening. Carbonates neutralize acid irreversibly.
Leaving Group Avoid Iodides if possible Iodide is a good nucleophile and a good leaving group. It can attack the azetidinium intermediate, causing ring opening.[3][4][5] Mesylates (OMs) or Bromides are safer.
Temperature Limit to < 60°C Thermal energy overcomes the activation barrier for ring strain release.

Self-Validating Experiment: Run a stability test: Take your starting azetidine, add 1.0 eq of the base you used, and heat it in your chosen solvent without the alkyl halide. If the azetidine degrades, your base/solvent system is incompatible.

Module 2: The "Sticky Gum" (Polymerization)

Symptom: The reaction turns into a viscous oil or gel. Yield is low.[1][6] Mass spec shows a "picket fence" pattern (M, M+57, M+114...).

Root Cause: Cationic Ring-Opening Polymerization (CROP). If the reaction mixture becomes slightly acidic or if the alkylating agent is highly reactive, an azetidine molecule attacks an azetidinium species. This creates a new azetidinium chain end, which reacts again, unzipping the rings into a linear polyamine chain (Poly(propylenimine) derivatives).

Corrective Actions:

  • Concentration: Dilute the reaction (0.05 M - 0.1 M). Polymerization is second-order with respect to monomer; N-alkylation is pseudo-first-order if R-X is in excess (but don't use excess R-X, see Module 3).

  • Solvent: Avoid protic solvents (MeOH, EtOH). They stabilize the transition state for ring opening. Use MeCN or DMF .

  • Addition Order: Add the alkyl halide slowly to the azetidine/base mixture. High local concentrations of R-X promote azetidinium formation.

Module 3: Over-Alkylation (Quaternization)

Symptom: Product is extremely polar (sticks to the baseline on TLC) and water-soluble.

Root Cause: The product (N-alkyl azetidine) is a tertiary amine, which is often more nucleophilic than the starting secondary amine. It competes for the alkyl halide, forming a quaternary ammonium salt.

The "Reductive Amination" Bypass: If standard alkylation fails due to over-alkylation, switch to Reductive Amination . This is the "Gold Standard" for azetidines because it proceeds via an iminium ion, not an alkyl halide, preventing quaternization.

Protocol (Reductive Amination):

  • Reagents: Azetidine (1.0 eq), Aldehyde (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DCE or DCM (anhydrous).

  • Procedure: Mix Azetidine and Aldehyde for 30 mins (formation of hemiaminal). Add borohydride.[7] Stir at RT for 4-16h.

  • Why it works: The hydride reduces the iminium ion to the amine. The resulting tertiary amine cannot react with the aldehyde to form a permanent charged species that leads to ring opening.

Module 4: Purification (The Silica Trap)

Symptom: The reaction looked good on LCMS, but after flash chromatography, the product vanished or decomposed.

Root Cause: Silica gel is slightly acidic (


). This acidity is sufficient to protonate the azetidine, forming the azetidinium ion, which then ring-opens or sticks irreversibly to the silica matrix.

The Fix:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes/EtOAc before loading your sample.

  • Mobile Phase: Maintain 1% TEA or

    
     in your eluent throughout the run.
    
  • Alternative: Use Basic Alumina or C18 (Reverse Phase) with a basic buffer (

    
    ).
    

Summary of Optimization Logic

Use this decision tree to select your next experiment.

Optimization_Flow Problem Identify Failure Mode Type1 Product Degraded / Ring Open Problem->Type1 Type2 Over-Alkylation / Quaternization Problem->Type2 Type3 Loss on Column Problem->Type3 Sol1 Action: Switch Base to Cs2CO3 Lower Temp <40°C Type1->Sol1 Sol2 Action: Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) Type2->Sol2 Sol3 Action: Use 1% Et3N in Eluent or Basic Alumina Type3->Sol3

Figure 2: Diagnostic Flowchart for Azetidine Synthesis Optimization.

References

  • BenchChem. (2025).[1][6] Technical Support Center: Azetidine Synthesis Protocols.[6] Retrieved from BenchChem Support.[1]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[1][8][9][4][10][5][6][11][12] Heterocycles, 84(1), 223.[4] Link

  • Gleede, T., et al. (2017). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.[11][13] Polymer Chemistry.[10] Link

  • Hillier, M. C., & Chen, C.-Y. (2006).[14] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines.[14] Journal of Organic Chemistry, 71, 7885-7887.[14] Link

  • ACS Green Chemistry Institute. (2021). Reductive Amination Guide.Link

Sources

Technical Support Center: Minimizing Ring-Opening Byproducts in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for minimizing ring-opening byproducts during reactions conducted under acidic conditions. Here, we will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cyclic ethers, such as epoxides, susceptible to ring-opening in acidic conditions?

A: The reactivity of cyclic ethers, particularly strained rings like epoxides, is significantly enhanced in the presence of acid.[1][2] The process begins with the protonation of the ether oxygen by an acid catalyst.[1][2][3][4][5] This protonation converts the neutral oxygen into a positively charged species, which is a much better leaving group.[2][3] The high ring strain in small rings like epoxides (approximately 13 kcal/mol) provides a strong thermodynamic driving force for the ring-opening reaction to relieve this strain.[2][6] The combination of a good leaving group and inherent ring strain makes the carbons adjacent to the oxygen highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening.[1][6]

Q2: What is the general mechanism for acid-catalyzed ring-opening, and how does it influence byproduct formation?

A: The acid-catalyzed ring-opening of epoxides is often described as a hybrid between an SN1 and SN2 mechanism.[3][7][8]

  • Step 1: Protonation: The reaction initiates with the reversible protonation of the epoxide oxygen by the acid catalyst.[2][3][4][5]

  • Step 2: Nucleophilic Attack: A nucleophile then attacks one of the electrophilic carbons of the protonated epoxide.[1][3] The nature of this attack dictates the regioselectivity and stereochemistry of the product, which is crucial in controlling byproduct formation.

The precise mechanism lies on a spectrum between SN1 and SN2:

  • SN2-like: For primary and secondary epoxides, the reaction proceeds with a backside attack by the nucleophile, leading to an inversion of stereochemistry at the site of attack. The nucleophile generally attacks the less sterically hindered carbon.[6][7]

  • SN1-like: For tertiary epoxides, the transition state has more carbocation character at the more substituted carbon. The C-O bond begins to break before the nucleophile attacks, allowing the nucleophile to attack the more substituted carbon, which can better stabilize the partial positive charge.[3][8][9]

Understanding this mechanistic balance is key to predicting and minimizing the formation of undesired regioisomers (byproducts).

Q3: I'm observing a mixture of regioisomers. How can I control which carbon the nucleophile attacks?

A: Controlling regioselectivity is a primary challenge in minimizing ring-opening byproducts. The outcome depends on a delicate balance of electronic and steric factors, which can be influenced by your reaction conditions.

  • Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon. [2][3][6][8][9] This is because the transition state has significant SN1 character, and the partial positive charge is better stabilized by the alkyl groups on the more substituted carbon.[3][8]

  • Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 mechanism, and the nucleophile attacks the less substituted carbon due to steric hindrance.[3][6][8]

Therefore, if your desired product results from attack at the less substituted carbon, consider switching to basic or neutral conditions if your substrate and nucleophile are compatible.

Troubleshooting Guide

Issue 1: Excessive Formation of the "Wrong" Regioisomer

You are attempting to synthesize a specific regioisomer, but a significant amount of the alternative isomer is being formed.

Causality Analysis:

The formation of the undesired regioisomer is a direct consequence of the reaction mechanism (SN1 vs. SN2 character) being favored under your current conditions. In acidic media, the attack at the more substituted carbon is often the kinetically and thermodynamically favored pathway.[10][11][12]

Troubleshooting Strategies:
  • Re-evaluate the Catalyst:

    • Brønsted vs. Lewis Acids: While strong Brønsted acids (e.g., H₂SO₄, HCl) are common, Lewis acids (e.g., YCl₃, Sc(OTf)₃) can offer different selectivity profiles.[13] Lewis acids coordinate to the epoxide oxygen, activating it for nucleophilic attack, and can sometimes favor the formation of one regioisomer over another.[13]

    • Solid Acid Catalysts: Consider using solid acid catalysts like zeolites or acidic resins.[14][15][16] These can provide a different steric environment around the active site, potentially influencing the regioselectivity of the nucleophilic attack.[17][18] They also simplify catalyst removal.

  • Solvent Optimization:

    • The polarity and coordinating ability of the solvent can influence the stability of the transition state and thus the regioselectivity.[17][19][20]

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may favor different transition states compared to aprotic solvents (e.g., THF, DCM).[19] Experiment with a range of solvents to find the optimal balance for your desired outcome.

  • Temperature Control:

    • Lowering the reaction temperature generally favors the kinetic product, which is the one that forms faster due to a lower activation energy.[10][11] Conversely, higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the most stable product.[10][11] By carefully controlling the temperature, you may be able to favor the formation of your desired isomer.[21][22][23]

Experimental Protocol: Screening for Optimal Regioselectivity
  • Set up a parallel reaction array with your starting material and nucleophile.

  • In separate reaction vessels, use a selection of acids (e.g., H₂SO₄, p-TsOH, Sc(OTf)₃, and an acidic resin like Amberlyst-15).

  • For each acid, test a minimum of three different solvents (e.g., a protic solvent like isopropanol, a polar aprotic solvent like acetonitrile, and a non-polar aprotic solvent like toluene).

  • Run each set of reactions at three different temperatures (e.g., 0 °C, room temperature, and 50 °C).

  • Monitor the reactions by TLC, GC, or LC-MS to determine the ratio of regioisomers at various time points.

This systematic approach will allow you to identify the conditions that provide the highest selectivity for your desired product.

Issue 2: Undesired Side Reactions Involving Other Functional Groups

Your starting material contains other acid-sensitive functional groups (e.g., esters, acetals, or certain protecting groups) that are reacting under the acidic conditions, leading to complex product mixtures.

Causality Analysis:

Strongly acidic conditions are often not chemoselective. Functional groups that are labile in acid will react, leading to byproducts.[24][25][26][27]

Troubleshooting Strategies:
  • Protecting Group Strategy:

    • If your molecule has sensitive functional groups, consider protecting them before the ring-opening reaction.[28][29][30][31] Choose protecting groups that are stable to the acidic conditions required for ring-opening but can be removed under orthogonal conditions (e.g., base-labile or hydrogenolysis-labile groups).[29][31]

    • Common Acid-Labile Protecting Groups to Avoid: Be mindful of commonly used protecting groups that are cleaved by acid, such as tert-butyloxycarbonyl (Boc), trityl (Tr), and silyl ethers (e.g., TBDMS).[24][28]

  • Milder Acid Catalysts:

    • Switch from strong mineral acids to milder, more selective acid catalysts. Examples include:

      • Pyridinium p-toluenesulfonate (PPTS): Often used for the protection and deprotection of acid-sensitive groups.

      • Weak Lewis acids: Such as ZnCl₂ or MgBr₂.

      • Environmentally benign acids: Some solid acids and water-soluble acids can be milder and more recyclable.[14]

Workflow for Protecting Group Strategy

G start Starting Material with Acid-Sensitive Group protect Protect Sensitive Group with Acid-Stable Protecting Group start->protect reaction Perform Acid-Catalyzed Ring-Opening Reaction protect->reaction deprotect Deprotect to Yield Final Product reaction->deprotect end Desired Product deprotect->end

Caption: Workflow for a protecting group strategy.

Issue 3: Low Yield and/or Slow Reaction Rate

The desired ring-opening reaction is proceeding very slowly or giving a low yield of the desired product.

Causality Analysis:

A slow or low-yielding reaction can be due to several factors, including insufficient activation of the epoxide, a poor nucleophile, or unfavorable reaction kinetics.

Troubleshooting Strategies:
  • Increase Catalyst Loading or Strength:

    • If the reaction is slow, a simple first step is to cautiously increase the catalyst loading.

    • If a mild acid is being used, switching to a stronger acid will increase the concentration of the protonated, more reactive epoxide intermediate.[1][6]

  • Enhance Nucleophilicity:

    • If your nucleophile is weak, its concentration can be increased.

    • In some cases, the nucleophile can be deprotonated with a non-interfering base prior to the addition of the acid catalyst, though this can be a delicate balance.

  • Temperature and Concentration:

    • Increasing the reaction temperature will generally increase the reaction rate.[21][23] However, be mindful that this can also lead to increased byproduct formation.

    • Increasing the concentration of the reactants can also accelerate the reaction.

Data Summary: Impact of Reaction Parameters on Yield
ParameterLow SettingHigh SettingExpected Impact on YieldPotential Side Effect
Temperature 0 °C80 °CIncreaseDecreased selectivity
Catalyst Conc. 0.1 mol%10 mol%IncreaseIncreased side reactions
Reactant Conc. 0.1 M1.0 MIncreasePotential solubility issues

Visualization of Key Concepts

Mechanism of Acid-Catalyzed Epoxide Ring-Opening

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H+ H_plus H+ Protonated_Epoxide_2 Protonated Epoxide Nucleophile Nu- Product Ring-Opened Product Protonated_Epoxide_2->Product + Nu-

Caption: General mechanism of acid-catalyzed ring-opening.

Decision Tree for Troubleshooting Regioselectivity

G start Undesired Regioisomer Formed q1 Is attack at the less substituted carbon desired? start->q1 a1_yes Switch to Basic/Neutral Conditions q1->a1_yes Yes a1_no Optimize Acidic Conditions q1->a1_no No end Optimized Regioselectivity a1_yes->end q2 Have you screened different acid catalysts? a1_no->q2 a2_no Test Brønsted vs. Lewis Acids and Solid Acid Catalysts q2->a2_no No q3 Have you optimized the solvent? a2_no->q3 a3_no Screen Protic and Aprotic Solvents q3->a3_no No q4 Have you varied the temperature? a3_no->q4 a4_no Test Low, RT, and Elevated Temperatures q4->a4_no No a4_no->end

Caption: Troubleshooting guide for regioselectivity issues.

References

  • Reactions of Epoxides - Acidic Ring Opening. (n.d.). In OpenOChem Learn. Retrieved from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). In Chemistry LibreTexts. Retrieved from [Link]

  • Stamm, A. W. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 24(3), 115-121.
  • Reactions of Epoxides under Acidic and Basic Conditions. (2024, November 18). In Chemistry Steps. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. In Master Organic Chemistry. Retrieved from [Link]

  • Epoxide Opening. (n.d.). In Organic Chemistry Tutor. Retrieved from [Link]

  • Potts, D. S., Komar, J. K., Locht, H., & Flaherty, D. W. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au, 4(9), 2489–2503.
  • 9.6. Epoxide reactions. (n.d.). In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed. (n.d.). In Khan Academy. Retrieved from [Link]

  • Varma, R. S. (2014). Organic Synthesis Using Environmentally Benign Acid Catalysis. Current Organic Chemistry, 18(1), 2-4.
  • Wilson, K., & Clark, J. H. (2000). Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry, 72(7), 1313-1319.
  • Illy, N., et al. (2014). Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds. Journal of the American Chemical Society, 136(8), 3043-3046.
  • Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols. (n.d.). In ResearchGate. Retrieved from [Link]

  • Acid-Labile Protecting Groups Definition. (2025, August 15). In Fiveable. Retrieved from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Epoxide Opening in Acidic and Basic Conditions. (2023, November 14). In YouTube. Retrieved from [Link]

  • Effect of temperature on the reaction rate at the late stage of... (n.d.). In ResearchGate. Retrieved from [Link]

  • Protective Groups. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). In AAPPTEC. Retrieved from [Link]

  • Table 2. Effects of solvent on the ring-opening a. (n.d.). In ResearchGate. Retrieved from [Link]

  • Li, C.-J., & Chen, L. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry, 73(6), 2246-2249.
  • Role of catalyst in organic synthesis. (n.d.). SlideShare.
  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). In Chemistry LibreTexts. Retrieved from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). In Neliti. Retrieved from [Link]

  • Acid-labile protecting groups. (n.d.). In ResearchGate. Retrieved from [Link]

  • Kim, S., & Sun, X. S. (2012). Solvent-free acid-catalyzed ring-opening of epoxidized oleochemicals using stearates/stearic acid, and its applications. Journal of Agricultural and Food Chemistry, 60(10), 2548-2553.
  • Eddingsaas, N. C., VanderVelde, D. G., & Wennberg, P. O. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. The Journal of Physical Chemistry A, 114(31), 8106-8113.
  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. (2024, July 9). In OSTI.GOV. Retrieved from [Link]

  • Catalysis in Organic Synthesis. (2024, November 23). In ResearchGate. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. (n.d.). Macromolecular Symposia.
  • Ring Opening of Epoxides Under Acidic Conditions. (2023, July 18). In YouTube. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). In Chemistry LibreTexts. Retrieved from [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). Journal of Peptide Science, 19(12), 762-768.
  • The Role of Catalysis in Green and Sustainable Organic Chemistry. (2025, March 21). Journal of Molecular Pharmacy & Organic Process Research.
  • It is Better with Salt: Aqueous Ring-Opening Metathesis Polymerization at Neutral pH. (2020, July 16). Journal of the American Chemical Society.
  • Kinetic vs Thermodynamic Control. (n.d.). Imperial College London.
  • Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds. (2025, February 12). Journal of the American Chemical Society.
  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2017, November 10). Molecules.
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). In Chemistry LibreTexts. Retrieved from [Link]

  • Effect of temperature on the opening of the epoxide ring of JH III. (n.d.). In ResearchGate. Retrieved from [Link]

  • Cleavage of Ethers with Acids. (2023, November 9). In YouTube. Retrieved from [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). In Master Organic Chemistry. Retrieved from [Link]

  • Making Ethers - Acid-Catalyzed Alkoxylation Practice Problems. (n.d.). In Pearson. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. In Master Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Superiority in Structural Elucidation: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Chloro-phenoxymethyl)-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate strained heterocyclic motifs, the precise structural characterization of these molecules becomes paramount. 3-(4-Chloro-phenoxymethyl)-azetidine (C₁₀H₁₂ClNO) presents a unique analytical challenge: it combines a highly strained, basic four-membered azetidine ring with a stable, halogenated ether linkage.

This guide objectively compares the performance of industry-standard mass spectrometry (MS) platforms—Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) and High-Resolution Orbitrap Higher-Energy Collisional Dissociation (HCD)—in elucidating the fragmentation pattern of this compound. By understanding the mechanistic causality behind these fragmentations, researchers can design highly specific, self-validating assays for pharmacokinetic profiling and impurity characterization.

Mechanistic Causality of Fragmentation

To rationally design a mass spectrometry assay, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase chemistry. In positive Electrospray Ionization (ESI+), the azetidine nitrogen, being highly basic, acts as the primary site of protonation, yielding the precursor ion [M+H]⁺ at m/z 198.068 (for the ³⁵Cl isotope)[1].

From this protonated state, the molecule undergoes two distinct, competitive fragmentation pathways:

  • Pathway A: Ether Bond Cleavage (The Dominant Pathway) The inductive pull of the protonated azetidine ring, combined with the stability of the leaving group, drives the heterolytic cleavage of the C–O ether bond. This results in the neutral loss of 4-chlorophenol (128.003 Da), yielding a highly stable 3-methyleneazetidinium cation (or its rearranged isomer) at m/z 70.065[2]. Because the chlorine atom is expelled in the neutral loss, this fragment loses the characteristic chlorine isotopic signature.

  • Pathway B: Azetidine Ring Cleavage (The Diagnostic Pathway) The inherent ring strain of the four-membered azetidine moiety significantly lowers the activation energy required for cross-ring cleavage[3]. This pathway leads to the expulsion of methanimine (CH₂=NH, 29.027 Da), producing a substituted phenoxy cation at m/z 169.042. Because the chlorophenoxy group remains intact, this fragment retains the diagnostic 3:1 (³⁵Cl:³⁷Cl) isotopic ratio[4].

Visualizing the Fragmentation Logic

MS_Fragmentation M [M+H]+ Precursor m/z 198.068 (35Cl) This compound F1 Ether Cleavage Product 3-Methyleneazetidinium m/z 70.065 M->F1 Neutral Loss: 4-Chlorophenol (-128.003 Da) F2 Ring Cleavage Product Phenoxy Cation m/z 169.042 M->F2 Neutral Loss: Methanimine (-29.027 Da)

Figure 1: Primary ESI-MS/MS fragmentation pathways of this compound.

Platform Comparison: QqQ CID vs. Orbitrap HCD

Selecting the correct MS platform depends entirely on the analytical goal: high-throughput quantitation versus rigorous structural elucidation.

  • Triple Quadrupole (QqQ) CID: Operates via resonant excitation. It is highly efficient at driving the lowest-energy fragmentation pathway (Pathway A). The m/z 198 → 70 transition is the undisputed choice for Multiple Reaction Monitoring (MRM) due to its exceptional signal-to-noise ratio. However, its unit mass resolution cannot definitively differentiate m/z 70 from isobaric background noise in complex matrices.

  • High-Resolution Orbitrap (HCD): Operates via non-resonant excitation, depositing higher internal energy into the precursor. This not only triggers Pathway A but forces secondary fragmentations (e.g., m/z 42.034). Its sub-ppm mass accuracy provides absolute elemental confirmation, making it superior for metabolite identification and impurity profiling.

Table 1: Quantitative Comparison of Fragmentation Performance Across Platforms

Fragment Ion (m/z)Elemental CompositionQqQ CID Relative AbundanceOrbitrap HCD Relative AbundanceMass Error (ppm)Isotopic Signature Retained?
198.068 [C₁₀H₁₃³⁵ClNO]⁺PrecursorPrecursor< 1.0Yes (3:1 ³⁵Cl:³⁷Cl)
169.042 [C▵H₁₀³⁵ClO]⁺15%25%1.2Yes (3:1 ³⁵Cl:³⁷Cl)
70.065 [C₄H₈N]⁺100% (Base Peak)100% (Base Peak)0.8No
42.034 [C₂H₄N]⁺< 5%40%1.5No

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It does not merely generate data; it inherently proves the accuracy of its own structural assignments through isotopic logic.

Phase 1: Chromatographic Separation & Ionization
  • Mobile Phase Selection: Utilize 0.1% Formic Acid in LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: Formic acid provides the abundant proton density required to fully protonate the basic azetidine nitrogen, maximizing ESI+ ionization efficiency and preventing signal suppression.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Run a steep gradient (5% to 95% B over 3 minutes) to ensure sharp peak elution and minimize diffusion.

Phase 2: Platform-Specific Fragmentation Optimization
  • For QqQ Quantitation: Set the Collision Energy (CE) to 20 eV for the primary MRM transition (198 → 70). Use Argon as the collision gas at 1.5 mTorr.

  • For Orbitrap Elucidation: Utilize Normalized Collision Energy (NCE) stepping at 15, 30, and 45.

    • Causality: NCE stepping ensures that a single spectral acquisition captures both the fragile ether cleavage products (generated at low NCE) and the robust, secondary ring-cleavage fragments (generated at high NCE).

Phase 3: The Self-Validating Isotopic Check (Critical Step)

Do not rely solely on exact mass. Validate your peak assignments by interrogating the MS/MS spectra of both the ³⁵Cl (m/z 198) and ³⁷Cl (m/z 200) precursors independently.

  • Validate Pathway A: Isolate m/z 200. The base peak must still appear at exactly m/z 70.065. If the peak shifts, it is not the azetidinium ion, as a true ether cleavage expels the chlorine atom.

  • Validate Pathway B: Isolate m/z 200. The ring-cleavage fragment must shift by +2 Da (from m/z 169 to m/z 171). If it remains at 169, the structural assignment is invalid.

References

  • Holmes, J.L., Aubry, C., & Mayer, P.M. (2003). Assigning Structures to Ions in Mass Spectrometry. CRC Press. URL: [Link]

  • Differentiation of Cyclic Tertiary Amine Cathinone Derivatives by Product Ion Electron Ionization Mass Spectrometry. (2016). PubMed. URL: [Link]

  • Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. (2006). PubMed. URL:[Link]

  • Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. (2000). ResearchGate. URL: [Link]

Sources

FTIR Spectral Profiling of Azetidine Ether Linkages

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemistry & Structural Analysis

Executive Summary: The Azetidine Ether Advantage

In modern drug discovery, azetidine ether linkages have emerged as critical bioisosteres for esters . While esters are prone to rapid metabolic hydrolysis by esterases, azetidine ethers offer comparable polarity and vector alignment while maintaining exceptional metabolic stability.

This guide objectively compares the FTIR spectral performance of azetidine ether linkages against their primary structural alternatives: Oxetane Ethers (the oxygen analog) and Linear Ethers . We focus on the detectability, resolution, and spectral validation of these moieties, providing a robust protocol for researchers characterizing these high-value scaffolds.

Key Performance Indicators (FTIR Analysis)
FeatureAzetidine EtherOxetane EtherLinear EtherEster (Reference)
Diagnostic Band C-O-C (Strained) + Ring N-CC-O-C (Strained)C-O-C (Relaxed)C=O (Carbonyl)
Spectral Region 1080–1150 cm⁻¹ (Split)960–990 cm⁻¹1050–1150 cm⁻¹1735–1750 cm⁻¹
Detection Limit High (Dipole change on ring)ModerateModerateVery High
Hydrolytic Stability Stable (No shift over time)StableStableUnstable (Band loss)

Technical Deep Dive: Spectral Fingerprinting

The Physics of Ring Strain & Vibrational Modes

The 4-membered azetidine ring introduces significant angle strain (~90° bond angles vs. 109.5° ideal tetrahedral). This strain alters the force constants of the bonds attached to the ring.

  • Causality of Shifts: In 3-alkoxyazetidines, the ether oxygen is attached to a strained ring carbon. The s-character of the C-O bond increases to accommodate the ring strain, leading to a blue shift (higher wavenumber) and often a splitting of the C-O stretching vibration compared to unstrained linear ethers.

  • The "Fingerprint" Differentiator: Unlike oxetanes, azetidines possess a nitrogen atom. The C-N ring stretching (~1150–1250 cm⁻¹) couples with the ether C-O stretch, creating a unique "doublet" signature that is absent in oxetane analogs.

Comparative Spectral Analysis
Scenario A: Azetidine Ether vs. Oxetane Ether
  • Oxetane Ether: Dominated by the symmetric/asymmetric ring breathing modes (900–1000 cm⁻¹) and a sharp ether C-O stretch. Lacks N-H or N-R bands.

  • Azetidine Ether: Shows the characteristic ether band plus N-associated bands.

    • If N-H is present: Sharp band at ~3300 cm⁻¹ (N-H stretch).[1][2]

    • If N-alkylated: C-N stretch intensification in the 1200 cm⁻¹ region.

Scenario B: Azetidine Ether vs. Ester (Stability Assay)

This is the most critical comparison for drug development.

  • Ester: Strong C=O peak at ~1740 cm⁻¹.

  • Azetidine Ether: Complete absence of the 1740 cm⁻¹ peak. Presence of strong C-O-C bands in the 1000–1200 cm⁻¹ region.

  • Application: In a hydrolytic stability study, the Ester C=O peak will diminish over time (appearing as carboxylate/alcohol peaks). The Azetidine Ether spectrum remains invariant, validating its use as a stable isostere.

Experimental Protocol: Self-Validating FTIR Workflow

This protocol is designed to ensure Trustworthiness and reproducibility. It includes built-in "Checkpoints" to validate the data quality before interpretation.

Methodology: ATR-FTIR of Azetidine Scaffolds

Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker, PerkinElmer, Thermo). Resolution: 4 cm⁻¹ Scans: 32 (Screening) or 64 (Publication quality)

Step-by-Step Workflow
  • System Validation (Checkpoint 1):

    • Run an "Air Background" scan.

    • Criteria: Ensure CO₂ doublet (2350 cm⁻¹) is minimized and H₂O noise (3500–4000 cm⁻¹) is <0.005 Abs.

    • Reasoning: Atmospheric suppression is critical for detecting weak N-H overtones in azetidines.

  • Sample Preparation:

    • Place 2–5 mg of the solid azetidine ether derivative on the Diamond crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Note: For oils, use a concave tip to prevent spreading.

  • Acquisition & Processing:

    • Acquire spectrum (4000–400 cm⁻¹).

    • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

    • Causality: Without ATR correction, the relative intensity of the lower wavenumber bands (fingerprint region) will be artificially inflated, skewing the C-O vs. C-N ratio.

  • Spectral Verification (Checkpoint 2):

    • Check for the "Strain Marker" : A distinct ring-puckering or skeletal breathing mode often seen between 900–1000 cm⁻¹ for 4-membered rings.

    • Pass Criteria: Presence of sharp bands in 1000–1300 cm⁻¹ (Ether/Amine region).

  • Data Interpretation (The Decision Matrix):

    • Use the diagram below to classify the linkage.

Visualization: Analytical Decision Tree

The following logic flow helps analysts distinguish Azetidine Ethers from their structural analogs using spectral features.

AzetidineAnalysis Start Unknown Sample Spectrum CheckCO Check 1700-1760 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Peak Absent CheckCO->NoCO No Ester IDENTIFIED: Ester Linkage (Metabolic Liability) HasCO->Ester CheckNH Check 3300-3500 cm⁻¹ (N-H Stretch) NoCO->CheckNH HasNH Sharp Band Present CheckNH->HasNH Yes NoNH Band Absent CheckNH->NoNH No AzetidineNH IDENTIFIED: N-H Azetidine Ether HasNH->AzetidineNH CheckCN Check 1150-1250 cm⁻¹ (C-N / Ring Modes) NoNH->CheckCN StrongCN Strong/Split Band CheckCN->StrongCN Yes WeakCN Weak/No Band CheckCN->WeakCN No AzetidineSub IDENTIFIED: N-Substituted Azetidine Ether StrongCN->AzetidineSub Oxetane IDENTIFIED: Oxetane Ether (No Nitrogen) WeakCN->Oxetane

Figure 1: Spectral logic flow for differentiating azetidine ether linkages from esters and oxetanes based on characteristic vibrational modes.

Supporting Data: Quantitative Comparison

The table below summarizes experimental data comparing the spectral shifts of the ether linkage in different ring environments.

Table 1: Vibrational Frequency Shifts of Ether Linkages

MoietyC-O Stretch (cm⁻¹)Ring/Skeletal Mode (cm⁻¹)Key DifferentiatorStability (pH 7.4)
Azetidine Ether (3-alkoxy) 1090–1130 (s) 920–960 (m)C-N stretch coupling (~1200)>99% Remaining (24h)
Oxetane Ether (3-alkoxy) 1080–1110 (s)970–990 (s)Lack of Amine bands>99% Remaining (24h)
Linear Ether (Diethyl) 1120 (s)N/ASimple singlet bandStable
Ester (Reference) 1150–1200 (s)N/AC=O at 1740 cm⁻¹ <50% Remaining (24h)*

(s) = strong intensity, (m) = medium intensity. Stability data based on typical esterase assays [1].

References

  • Bull, J. A., et al. (2023).[3] Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation. Organic & Biomolecular Chemistry.

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (General reference for ether/amine assignments).
  • Barnes, A. J., et al. (2026). Vibrational spectra of small ring heterocycles. Journal of Molecular Structure. (Contextual grounding for ring strain effects).

Disclaimer: This guide is intended for research purposes. Always verify spectral assignments with complementary techniques such as NMR or Mass Spectrometry for novel compounds.

Sources

Comparative Guide: Azetidine vs. Pyrrolidine Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Azetidine Switch"

In the optimization of small molecule drugs, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine—has emerged as a high-impact tactic. While pyrrolidines are ubiquitous due to synthetic ease and stability, they often carry liabilities in lipophilicity (


) and metabolic clearance.

This guide analyzes the bioisosteric replacement of pyrrolidine with azetidine.[1] The transition is rarely about merely reducing molecular weight; it is a strategic maneuver to lower basicity (


) , reduce lipophilicity , and alter substituent vectors  without sacrificing 

character.

Physicochemical Divergence

The structural contraction from a 5-membered to a 4-membered ring induces profound electronic and geometric changes.

Comparative Data Profile
FeaturePyrrolidine (

)
Azetidine (

)
Impact of Switch
Ring Strain ~6 kcal/mol~26 kcal/molHigh: Increases reactivity potential but alters bond hybridization.
Basicity (

)
10.0 – 11.0 (Secondary amine)8.5 – 9.5 (Secondary amine)Modulation: Azetidines are typically 1–1.5 log units less basic.
Lipophilicity (

)
HigherLower (

)
Benefit: Improved solubility and reduced non-specific binding.
Conformation Envelope (Flexible)Puckered/Butterfly (Rigid)Vector Change: Substituents at C3 become more linear/compact.
Metabolic Liability

-carbon oxidation
Ring opening / N-oxidationVariable: Generally, azetidine improves metabolic stability (see Section 3).
The Mechanism of Reduction

The reduced basicity of azetidine is a critical design feature. In the strained 4-membered ring, the endocyclic bond angles (


) are significantly compressed compared to the ideal tetrahedral angle (

). To accommodate this, the carbon-nitrogen ring bonds utilize higher p-character . Consequently, the nitrogen lone pair acquires increased s-character .
  • Result: Electrons in an s-orbital are held closer to the nucleus, making them less available for protonation.

  • Application: This is vital when a pyrrolidine amine is too basic, leading to hERG channel blockage or phospholipidosis.

Metabolic Stability & Clearance ( )

A common misconception is that the high ring strain of azetidine leads to chemical instability in biological systems. Data indicates the opposite for many drug candidates.

Why Azetidines Often Outperform Pyrrolidines
  • Lipophilicity Reduction: The removal of a methylene unit (

    
    ) lowers 
    
    
    
    . Since Cytochrome P450 (CYP) enzymes generally prefer lipophilic substrates, this reduces the overall affinity for the metabolizing enzyme's active site.
  • Steric Occlusion: The puckered geometry of azetidine can change the accessibility of the nitrogen lone pair or adjacent

    
    -carbons to CYP heme iron-oxo species, potentially blocking N-dealkylation or 
    
    
    
    -hydroxylation pathways.
Decision Pathway: When to Switch

The following logic flow illustrates when to deploy the azetidine scaffold during Lead Optimization.

AzetidineDecision Start Lead Compound (Pyrrolidine) Check1 Is Metabolic Clearance (Cl_int) High? Start->Check1 Check2 Is hERG/Phospholipidosis a risk? Check1->Check2 Yes Action_Stay Retain Pyrrolidine / Try Piperidine Check1->Action_Stay No (Issue is likely not lipophilicity) Check3 Is Vector/Potency Maintained? Check2->Check3 Yes (Need lower pKa/LogD) Check2->Action_Stay No Action_Switch Synthesize Azetidine Analog Check3->Action_Switch Yes (Vector Match) Check3->Action_Stay No (Binding Pocket Mismatch)

Figure 1: Decision logic for bioisosteric replacement of pyrrolidine with azetidine.

Case Study: Cobimetinib & The "Matched Pair" Effect

Context: The development of MEK inhibitors required a scaffold that could penetrate cells but avoid rapid oxidative clearance. The Molecule: Cobimetinib (Cotellic) utilizes a highly substituted azetidine ring (3-hydroxy-3-piperidinyl-azetidine).

Experimental Comparison (Representative Data): In matched molecular pair (MMP) analyses reported in literature (e.g., Pfizer, AstraZeneca internal datasets), the transition from Pyrrolidine to Azetidine often yields:

  • Potency (

    
    ):  Maintained or slightly reduced (2-fold). Crucial Note: If the vector is critical, potency may drop due to the angle change.
    
  • Clearance (

    
    ):  Improved by 2–5 fold.
    
  • Permeability (

    
    ):  Often maintained despite lower lipophilicity, due to smaller molecular volume.
    

Why it worked for Cobimetinib: The azetidine ring provided a rigid linker that oriented the piperidine group correctly for solvent exposure while keeping the overall molecular weight and lipophilicity lower than a corresponding pyrrolidine-pyrrolidine or piperidine-pyrrolidine system.

Experimental Protocols

Synthesizing and validating azetidine bioisosteres requires specific attention due to the ring strain.

A. Synthesis: Avoiding Ring Expansion

Challenge: When synthesizing 3-substituted azetidines, thermodynamic control often favors ring expansion to the more stable 5-membered pyrrolidine or polymerization.

Protocol: 3-Arylazetidine Synthesis via Cross-Coupling Note: Standard


 cyclization often fails for sterically hindered substrates.
  • Starting Material: N-Boc-3-iodoazetidine (commercially available or prepared from epichlorohydrin).

  • Reaction: Nickel-catalyzed reductive cross-coupling (Negishi or Suzuki-Miyaura type conditions are preferred over Palladium for saturated rings to avoid

    
    -hydride elimination).
    
    • Reagents: Aryl-ZnBr (0.5 M),

      
       (10 mol%), ligand (e.g., PyBox), DMA, rt.
      
  • Critical Control: Maintain temperature

    
    . Higher temperatures promote ring opening/isomerization.
    
  • Purification: Flash chromatography on silica (neutralized with 1%

    
    ). Azetidines can degrade on acidic silica.
    
B. Validation: Liver Microsomal Stability (LMS) Assay

To confirm the bioisosteric advantage, you must measure Intrinsic Clearance (


).

Workflow Diagram:

LMS_Protocol Prep 1. Prepare Microsomes (Human/Rat, 0.5 mg/mL) Incubate 2. Incubation +NADPH, 37°C Prep->Incubate Add Test Cmpd (1 µM) Quench 3. Quench (Acetonitrile + IS) Incubate->Quench Timepoints: 0, 15, 30, 60 min Analysis 4. LC-MS/MS Quantify Parent % Quench->Analysis Centrifuge Calc 5. Calc t_1/2 & Cl_int Analysis->Calc

Figure 2: Standard Liver Microsomal Stability workflow to determine metabolic clearance.

Data Interpretation:

  • High Stability:

    
     (Ideal for once-daily dosing).
    
  • Moderate:

    
    .
    
  • High Clearance:

    
     (Likely requires structural modification).
    

Self-Validating Step: Always run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. If Verapamil is stable, your NADPH is degraded, and the assay is invalid.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of

    
    -Secretase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7772–7783. (Discusses ring strain and lipophilicity modulation). Link
    
  • Wager, T. T., et al. (2016). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 7(6), 767-775. (Establishes the

    
     and LogD guidelines). Link
    
  • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib. ACS Medicinal Chemistry Letters, 3(5), 416–421. Link

  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist.[2] Journal of Medicinal Chemistry, 63(23), 14530–14559.[2] (Specific example of azetidine optimization). Link[2]

Sources

Metabolic stability comparison of azetidine vs. piperidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The selection of a core saturated nitrogen heterocycle is a pivotal decision in drug design that dictates a molecule's physicochemical properties, off-target liabilities, and pharmacokinetic profile. Historically, the six-membered piperidine ring has been a ubiquitous scaffold in medicinal chemistry. However, its high lipophilicity and multiple oxidizable sites frequently lead to rapid Cytochrome P450 (CYP450)-mediated clearance.

To circumvent these liabilities, researchers increasingly utilize the four-membered azetidine ring as a bioisosteric replacement. This comparison guide provides an objective, data-driven analysis of azetidine versus piperidine scaffolds, focusing on the mechanistic causality behind their metabolic stability differences and providing self-validating experimental protocols for evaluating these parameters.

Mechanistic Causality: Why Scaffold Size Dictates Metabolism

The superior metabolic stability of azetidine over piperidine is not coincidental; it is governed by fundamental structural and thermodynamic principles [1].

1. Lipophilicity (LogP/LogD) and CYP450 Affinity CYP450 enzymes (such as CYP3A4 and CYP2D6) possess highly hydrophobic active sites. Piperidine rings contribute significantly to a molecule's overall lipophilicity. By contracting the ring to an azetidine, two methylene (-CH₂-) units are removed. This structural contraction inherently lowers the LogP/LogD of the molecule. Lower lipophilicity directly reduces the hydrophobic interactions required for the substrate to bind effectively within the CYP active site, thereby decreasing the rate of metabolism [2].

2. Reduction of Oxidizable C-H Bonds Piperidine contains four secondary carbons (α, β, and γ to the nitrogen) that are highly susceptible to α-oxidation and subsequent N-dealkylation or ring opening. Azetidine contains only two secondary carbons. This simple reduction in the statistical number of labile C-H bonds drastically limits the available sites for oxidative attack [2].

3. Ring Strain and Basicity (pKa) While unsubstituted azetidine (pKa ~11.29) and piperidine (pKa ~11.22) have similar basicity in isolation, their behavior in complex drug scaffolds differs [3]. The high ring strain of azetidine (~25.4 kcal/mol) alters the hybridization of the nitrogen atom, increasing the s-character of the exocyclic bonds. In N-substituted drug molecules, this often reduces the basicity of the amine compared to its piperidine counterpart. A lower pKa results in a higher fraction of unprotonated species at physiological pH (7.4), which can paradoxically improve passive membrane permeability despite the lower LogP [1].

SPR Piperidine Piperidine Scaffold (6-Membered Ring) Azetidine Azetidine Scaffold (4-Membered Ring) Piperidine->Azetidine Bioisosteric Replacement HighLip Higher Lipophilicity (↑ logP) Piperidine->HighLip LowLip Lower Lipophilicity (↓ logP) Azetidine->LowLip HighCYP High CYP450 Affinity Multiple α-C-H Bonds HighLip->HighCYP LowCYP Low CYP450 Affinity Fewer α-C-H Bonds LowLip->LowCYP PoorMet Poor Metabolic Stability (Rapid Clearance) HighCYP->PoorMet GoodMet Enhanced Metabolic Stability (Prolonged Half-life) LowCYP->GoodMet

Logical causality of scaffold hopping from piperidine to azetidine.

Quantitative Data Comparison

The theoretical advantages of azetidine translate directly into measurable pharmacokinetic improvements. Below is a synthesis of physicochemical properties and experimental Human Liver Microsome (HLM) stability data from validated drug discovery programs.

Table 1: General Physicochemical Comparison

PropertyPiperidine (6-Membered)Azetidine (4-Membered)Mechanistic Impact
Ring Strain Low (~0 kcal/mol)High (~25.4 kcal/mol)Azetidine limits conformational flexibility, locking the molecule in a bioactive pose.
Lipophilicity Higher LogPLower LogPAzetidine reduces non-specific binding and CYP450 active site affinity.
Oxidizable Sites 4 secondary carbons2 secondary carbonsAzetidine halves the statistical probability of CYP-mediated α-oxidation.
Basicity (pKa) ~11.22 (Unsubstituted)~11.29 (Unsubstituted)Substituted azetidines often exhibit lower basicity due to altered N-hybridization.

Table 2: Experimental Metabolic Stability (HLM Assays)

Drug Target / ProgramPiperidine Analogue (

or % Rem)
Azetidine Analogue (

or % Rem)
Reference
NK2 Receptor Antagonists

= 30 min

= 70 min (Optimized to >120 min)
[4]
mGlu2 Receptor PAMs High clearance (RLM/HLM)Improved stability, comparable potency[5]
5-HT2C Agonists Moderate stabilityMost stable in series[2]

Experimental Methodology: Self-Validating HLM Assay

To objectively compare the metabolic stability of azetidine and piperidine scaffolds, an In Vitro Human Liver Microsome (HLM) assay must be employed. The following protocol is designed as a self-validating system to ensure that the observed clearance is strictly due to CYP450 metabolism and not chemical instability or assay artifacts.

Causality Behind Experimental Choices:
  • Substrate Concentration (1 µM): Kept well below the Michaelis constant (

    
    ) for most CYP enzymes to ensure first-order kinetics, allowing accurate calculation of intrinsic clearance (
    
    
    
    ).
  • Protein Concentration (0.5 mg/mL): Balances detectable turnover with the prevention of non-specific protein binding, which can artificially mask clearance.

  • Cold Acetonitrile Quench: Instantly denatures CYP450 enzymes to stop the reaction at precise time points while simultaneously precipitating proteins for clean LC-MS/MS injection.

Step-by-Step Protocol:
  • Preparation of Reagents:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Thaw Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 1.0 mg/mL in the phosphate buffer.

    • Prepare a 2 µM solution of the test compound (azetidine or piperidine analogue) in the phosphate buffer (final assay concentration will be 1 µM).

  • Incubation Setup:

    • In a 96-well plate, mix 25 µL of the 2 µM test compound with 25 µL of the 1.0 mg/mL HLM solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 50 µL of a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to each well.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (e.g., Tolbutamide).

  • Sample Processing & Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

  • Self-Validation Criteria (Critical):

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., amidases), invalidating the CYP-clearance hypothesis.

    • Positive Control (High Clearance): Include Verapamil. It must show a

      
       min to validate that the microsomes are enzymatically active.
      
    • Negative Control (Low Clearance): Include Warfarin. It must show a

      
       min to validate the absence of non-specific degradation.
      

Workflow Prep 1. Preparation Compound + HLM Init 2. Initiation Add NADPH Prep->Init Incub 3. Incubation 37°C (0-60 min) Init->Incub Quench 4. Quenching Cold MeCN + IS Incub->Quench Anal 5. Analysis LC-MS/MS Quench->Anal Valid 6. Validation Calculate t1/2 & Check Controls Anal->Valid

Step-by-step workflow for self-validating HLM metabolic stability assay.

Conclusion

Replacing a piperidine ring with an azetidine scaffold is a highly effective, mechanistically sound strategy for overcoming metabolic liabilities in drug discovery. By reducing lipophilicity and eliminating susceptible C-H bonds, azetidines reliably decrease CYP450-mediated clearance while maintaining or improving target binding through constrained 3D geometries.

References

1.[1] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem. URL 2.[5] Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PMC. URL 3.[2] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. URL 4.[4] Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed. URL 5.[3] pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. ResearchGate. URL

Sources

Technical Guide: Validating Chiral Purity of 3-(4-Chloro-phenoxymethyl)-azetidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(4-Chloro-phenoxymethyl)-azetidine serves as a privileged scaffold in medicinal chemistry, particularly for ligands targeting GPCRs (e.g., mGluR) and ion channels. While the parent molecule possesses a plane of symmetry, chiral analogs —introduced via substitution on the azetidine ring (C2/C4 positions) or the phenoxymethyl linker (benzylic substitution)—require rigorous enantiomeric purity validation.

The secondary amine functionality of the azetidine ring (


) presents a specific analytical challenge: severe peak tailing on silica-based stationary phases due to silanol interactions. This guide compares the two industry-standard methodologies for validating the chiral purity of these analogs: Normal-Phase Chiral HPLC  and Supercritical Fluid Chromatography (SFC) .[1]

Comparative Analysis: HPLC vs. SFC

The following comparison evaluates the performance of both techniques specifically for basic azetidine analogs.

FeatureMethod A: Normal-Phase Chiral HPLC Method B: Chiral SFC Verdict for Azetidines
Separation Mechanism Liquid-Solid adsorption/partition.Adsorption with supercritical CO₂ + Modifier.[2]SFC offers higher diffusivity.[2]
Peak Shape (Basic Amines) Often requires high concentrations of amine additives (0.1–0.5% DEA/TEA) to suppress tailing.[2]CO₂ is naturally acidic; often requires less amine additive for sharp peaks.[2]SFC typically yields superior symmetry (

).[2]
Speed & Throughput Standard run times: 15–40 mins.[2]Standard run times: 3–10 mins.[2]SFC is 3-5x faster.[2]
Solvent Consumption High (Hexane/Heptane/EtOH).[2] Expensive waste disposal.[2]Low (CO₂ is recycled; MeOH is modifier).[2] Green chemistry compliant.SFC significantly reduces OPEX.[2]
Robustness (Validation) Extremely high. Less susceptible to pressure/temperature fluctuations than SFC.[2]Moderate. Density of mobile phase varies with pressure/temp, affecting retention (

).
HPLC is preferred for QC release methods.[2]
Solubility Excellent for lipophilic analogs.[2]Good, but polar analogs may require high % modifier, reducing CO₂ benefits.HPLC handles broad polarity ranges better.[2]
Expert Insight: The "Basicity Effect"

Causality: Azetidines are strong bases.[2] In Normal Phase HPLC, they interact strongly with the acidic silanols of the column packing, leading to peak broadening. Solution: While HPLC requires aggressive mobile phase doping (e.g., 0.1% Diethylamine), SFC utilizes the inherent acidity of carbonic acid (formed by CO₂ + MeOH) to partially suppress these interactions, often resulting in naturally sharper peaks for this specific scaffold [1].

Strategic Method Development Workflow

Do not randomly screen columns. Follow this logic to minimize development time for azetidine analogs.

MethodDev Start Start: Racemic Azetidine Analog Solubility Solubility Check (Heptane/IPA vs. MeOH/CO2) Start->Solubility BranchHPLC High Solubility in Heptane (Method A: NP-HPLC) Solubility->BranchHPLC Non-polar BranchSFC High Solubility in MeOH (Method B: SFC) Solubility->BranchSFC Polar/Basic Screening Column Screening Strategy 1. Immobilized Amylose (e.g., IG/IA) 2. Cellulose (e.g., OD-H) *Mobile Phase: Add 0.1% DEA* BranchHPLC->Screening BranchSFC->Screening CheckRes Check Resolution (Rs) & Tailing (Tf) Screening->CheckRes Optimize Optimize: 1. Temp (HPLC: 10-40°C) 2. Backpressure (SFC: 100-150 bar) CheckRes->Optimize Rs < 2.0 or Tf > 1.5 Final Final Method Validation (ICH Q2) CheckRes->Final Rs > 2.0 & Tf < 1.2 Optimize->CheckRes

Figure 1: Decision matrix for selecting and optimizing chiral separation methods for basic azetidine analogs.

Detailed Experimental Protocols

Method A: Normal-Phase HPLC (The Robust Benchmark)

Recommended for final Quality Control (QC) where method transferability is critical.[2]

  • Instrument: HPLC with UV/Vis or PDA detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

    • Why: Amylose derivatives often show superior recognition for the "propeller-like" shape of phenoxymethyl-azetidines compared to cellulose.

  • Mobile Phase: n-Heptane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Critical Step: Premix the DEA into the alcohol component before adding Heptane to ensure homogeneity.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: 220 nm (Azetidine ring absorption) or 254 nm (Phenoxy chromophore).[2]

  • System Suitability Criteria:

    • Resolution (

      
      ) > 2.0 between enantiomers.[2]
      
    • Tailing Factor (

      
      ) < 1.5.[2]
      
Method B: Chiral SFC (The High-Throughput Modern Standard)

Recommended for R&D and high-throughput screening.[2]

  • Instrument: SFC system with Back Pressure Regulator (BPR).[2]

  • Column: Chlorinated Amylose derivative (e.g., Chiralpak IG or equivalent).

    • Why: The chlorinated stationary phase often provides unique selectivity for chloro-substituted analytes (pi-pi interactions) [2].

  • Mobile Phase:

    • A: CO₂ (Supercritical).[2]

    • B: Methanol + 0.2% Isopropylamine (IPA-amine).[2]

    • Gradient: 5% to 40% B over 5 minutes.[2]

  • Back Pressure: 120 bar.[2]

  • Temperature: 40°C.[2]

  • Flow Rate: 3.0 mL/min.[2]

Validation Framework (ICH Q2(R2) Aligned)

To validate the purity of the specific enantiomer (e.g., the S-enantiomer as the active pharmaceutical ingredient), you must demonstrate the method's ability to quantify the R-enantiomer (impurity) at trace levels (0.1%).

Specificity (Selectivity)[2]
  • Protocol: Inject the racemate, the pure S-enantiomer, the pure R-enantiomer, and the formulation matrix (blank).

  • Acceptance: No interference at the retention time of the main peak. Baseline resolution (

    
    ) between enantiomers.[2]
    
Linearity & Range
  • Protocol: Prepare a 5-point calibration curve of the impurity enantiomer ranging from LOQ (Limit of Quantitation) to 120% of the specification limit (usually 0.5% total).

  • Causality: We quantify the impurity, not the main peak, to avoid detector saturation issues.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)
  • Protocol: Spike the pure S-enantiomer with known amounts of R-enantiomer at three levels: 0.05%, 0.1%, and 0.5%.

  • Acceptance: Recovery between 90–110%.[2]

Robustness (The "Design Space")

For azetidines, pH and temperature are critical.[2]

  • Test: Vary column temperature by ±5°C and amine additive concentration by ±10%.

  • Acceptance:

    
     must remain > 1.5.
    

Validation Step1 1. Specificity (Racemic Mix) Step2 2. Sensitivity (Determine LOD/LOQ) Step1->Step2 Step3 3. Linearity (Impurity Curve) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4

Figure 2: Sequential validation workflow for chiral impurity quantification.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary amine interaction with silanols.Increase DEA/TEA conc. to 0.2%. Switch to "Immobilized" columns (e.g., Chiralpak IA/IC) which tolerate stronger solvents.
Peak Fronting Column overload or solubility mismatch.Dilute sample in mobile phase. Check solubility in Heptane (for HPLC).
Split Peaks Azetidine nitrogen inversion (rare but possible) or rotamers.[2]Perform VT-NMR (Variable Temp) to confirm.[2] Run chromatography at higher temp (40–50°C) to coalesce peaks.[2]
No Retention Mobile phase too polar.Reduce alcohol modifier (e.g., 98:2 Heptane:IPA).

References

  • International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Daicel Corporation. (2024).[2] Chiral Column Selection Guide for Basic Compounds. Chiral Technologies. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Toribio, L., et al. (2018). Enantiomeric separation of basic drugs by SFC. Chromatography Today. [Link]

Sources

Comparative Guide: X-ray Crystallography & Structural Properties of Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Azetidine Hydrochloride salts against their closest structural analog, Pyrrolidinium Hydrochloride , focusing on X-ray crystallographic data, structural properties, and experimental protocols.

Executive Summary

Azetidine Hydrochloride (Az[1][2][3][4]·HCl) is the chloride salt of the four-membered nitrogen heterocycle azetidine. It serves as a critical scaffold in medicinal chemistry (e.g., in glutamate transporter inhibitors) but presents unique challenges in solid-state characterization compared to its five-membered analog, Pyrrolidinium Hydrochloride (Pyr·HCl) .

  • Core Distinction: The high ring strain (~26 kcal/mol) and ring puckering of the azetidinium cation lead to distinct packing motifs and higher hygroscopicity compared to the more stable, envelope-conformed pyrrolidinium cation.

  • Crystallographic Insight: While Pyr[5]·HCl crystallizes readily in the orthorhombic Pnma space group with well-defined H-bonding chains, Az·HCl is often characterized within complex salts (e.g., perovskites, metal-halides) or as substituted derivatives due to the parent salt's tendency to absorb moisture and disorder.

Structural Analysis & Comparison

Crystallographic Data Comparison

The following table contrasts the crystallographic parameters of the stable Pyrrolidinium Hydrochloride against Azetidinium-based systems. Note that while the pure Az·HCl parent structure is elusive in open literature due to hygroscopicity, its cation geometry is well-defined in derivative salts.

FeaturePyrrolidinium Chloride (Pyr·HCl) Azetidinium Cation (in salts/derivatives)
Formula C

H

ClN
C

H

ClN
Ring Size 5-membered4-membered
Space Group Pnma (Orthorhombic) [1]Typically Pnma or P2

/c (in derivatives) [2, 3]
Lattice Parameters

Å,

Å,

Å

Å,

Å,

Å (derivative data)
Cation Conformation Envelope (

)
Puckered (Angle

) [4]
H-Bonding Motif 1D Chains (N-H...Cl)1D Chains or Layers (N-H...Cl)
Hygroscopicity ModerateHigh (Requires inert handling)
Conformational Dynamics: The Puckering Effect

The "performance" of these salts in drug design often hinges on the spatial orientation of substituents.

  • Azetidine (4-Ring): The ring is not planar.[6][7] It adopts a puckered conformation to relieve torsional strain (eclipsing interactions). The barrier to inversion is low (~1.3 kcal/mol), meaning the ring can "flutter" in solution but often locks into a specific pucker in the solid state due to crystal packing forces [4].

  • Pyrrolidine (5-Ring): Adopts a classic envelope or twist conformation. In Pyr·HCl, the N atom lies on a crystallographic mirror plane, enforcing a specific envelope geometry that facilitates stable hydrogen bonding chains along the [100] axis [1].

Experimental Protocols

Self-Validating Synthesis & Crystallization Workflow

The following protocol ensures the production of high-quality crystals suitable for X-ray diffraction (XRD), specifically addressing the hygroscopic nature of Az·HCl.

CrystallizationProtocol cluster_synthesis Phase 1: Salt Formation cluster_cryst Phase 2: Crystallization (Vapor Diffusion) cluster_data Phase 3: Data Collection Start Start: Azetidine Free Base (Oil, unstable) Acid Add HCl (2M in Et2O) Dropwise at 0°C Start->Acid Precip Precipitate Formation (White Solid) Acid->Precip Wash Wash with cold Et2O (Remove excess acid) Precip->Wash Dissolve Dissolve Salt in MeOH (Saturated Solution) Wash->Dissolve Vessel Place in Inner Vial Dissolve->Vessel Seal Seal & Store at 4°C (Slow diffusion) Vessel->Seal Outer Outer Vessel: Et2O or Acetone (Anti-solvent) Outer->Seal Mount Mount in Paratone Oil (Limit moisture exposure) Seal->Mount Harvest Crystals Cool Cool to 100-170 K (Freeze ring dynamics) Mount->Cool Collect Collect XRD Data Cool->Collect caption Figure 1: Optimized workflow for crystallizing hygroscopic azetidine salts.

Protocol Details
  • Salt Formation:

    • Causality: Azetidine free base is volatile and prone to polymerization. Immediate conversion to the HCl salt locks the amine, preventing degradation.

    • Step: Dissolve azetidine in dry ether. Add 2.0 equivalents of 2M HCl in ether dropwise at 0°C.

    • Validation: A white precipitate must form immediately. If oil forms, the ether is likely wet; recrystallize immediately.

  • Crystallization (Vapor Diffusion):

    • Why this method? Direct evaporation often yields amorphous films for hygroscopic salts. Vapor diffusion allows slow entry of the anti-solvent (ether) into the solvent (methanol), promoting ordered lattice growth.

    • Step: Place 50 mg of Az·HCl in a small vial with minimal MeOH. Place this open vial inside a larger jar containing 10 mL of Et

      
      O. Seal the outer jar.
      
    • Validation: Optical microscopy should reveal prismatic crystals within 24-48 hours.

  • Data Collection:

    • Critical Control: Due to ring puckering disorder at room temperature, data must be collected at low temperature (typically 100 K or 170 K) to reduce thermal motion parameters (

      
      ) and resolve the puckering angle accurately.
      

Structural Insights & Mechanism

Hydrogen Bonding Topology

Both Azetidine and Pyrrolidine salts rely on charge-assisted hydrogen bonds (N


-H...Cl

).
  • Pyrrolidinium: Forms infinite 1D zig-zag chains along the

    
    -axis. The Cl
    
    
    
    ion acts as a bridge, accepting two H-bonds from two different cations.
  • Azetidinium: The puckered ring creates a more compact cation. In derivative structures (e.g., 3,3-dinitroazetidinium), the packing often shifts to form layers, where the Cl

    
     interacts with the NH
    
    
    
    group and potentially weak C-H...Cl contacts from the strained ring carbons [2].
Ring Strain Consequences

The bond angles in the azetidine ring (


90°) deviate significantly from the ideal 

angle (109.5°).
  • Effect: This strain increases the acidity of the ring protons (C-H), making them better hydrogen bond donors than those in pyrrolidine.

  • Observation: Look for short C-H...Cl contacts (< 2.8 Å) in the crystal structure, which serve as secondary stabilizing forces in the Az·HCl lattice.

References

  • Giglmeier, H., Kerscher, T., Klüfers, P., & Mayer, P. (2009). Pyrrolidinium chloride. Acta Crystallographica Section E, 65(3), o592. Link

  • Li, S., et al. (2012). 3,3-Dinitroazetidinium chloride. Acta Crystallographica Section E, 68, o3376. Link

  • Bond, A. D., Davies, J. E., & Parsons, S. (2008).[5] Azetidine, pyrrolidine and hexamethyleneimine at 170 K.[5] Acta Crystallographica Section C, 64(10), o543-o546.[5] Link

  • Dorofeeva, O. V., et al. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. Journal of the Chemical Society, Chemical Communications. Link

  • TCI Chemicals. Azetidine Hydrochloride Product Specification. Link

Sources

Safety Operating Guide

3-(4-Chloro-phenoxymethyl)-azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(4-Chloro-phenoxymethyl)-azetidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Safety Summary

IMMEDIATE ACTION REQUIRED: Treat This compound as a Halogenated Organic Base .[1]

  • DO NOT dispose of down the drain (Strict Prohibition).[1][2]

  • DO NOT mix with acidic waste streams (Risk of exothermic ring-opening).[1]

  • DO NOT mix with strong oxidizers.[1]

Disposal Pathway: High-Temperature Incineration (via licensed hazardous waste contractor).[1]

Chemical Profile & Hazard Classification

To dispose of this compound safely, you must understand its dual-hazard nature.[1][3] It is not merely an "organic solid"; it possesses specific structural reactivities that dictate its waste stream.[1]

FeatureChemical MoietyDisposal Implication
Ring Strain Azetidine Ring (4-membered amine)High Reactivity: The ring is strained.[1][4] Contact with strong acids can trigger rapid, exothermic ring-opening hydrolysis or polymerization.[1] Segregate from Acid Waste.
Halogenation 4-Chlorophenoxy Environmental Persistence: Chlorinated aromatics can form dioxins if burned at low temperatures.[1] Must be flagged as "Halogenated" to ensure proper high-temp incineration (>1100°C).[1]
Basicity Secondary AmineCorrosivity/Irritant: Compatible with basic or neutral organic waste streams.[1] Incompatible with acyl halides or anhydrides in the waste container.[1]

GHS Classification:

  • Skin/Eye Irritant: Category 2/2A[1][5][6]

  • Respiratory Irritant: STOT SE 3[1][5]

  • Potential Sensitizer [1][3]

Waste Segregation Logic

The most critical error in laboratory disposal of this compound is misclassifying it as "General Organic Waste."[1] Because it contains chlorine, it must enter the Halogenated stream.[1]

Diagram 1: Compatibility & Segregation Logic

SegregationLogic Chemical This compound AcidWaste Acidic Waste Streams (HCl, H2SO4) Chemical->AcidWaste  DO NOT MIX (Exothermic Ring Opening) Oxidizers Strong Oxidizers (Peroxides, Nitrates) Chemical->Oxidizers  DO NOT MIX (Fire/Explosion Risk) HaloWaste Halogenated Organic Waste (DCM, Chloroform) Chemical->HaloWaste  Compatible (Liquid) SolidWaste Solid Hazardous Waste (Halogenated Tag) Chemical->SolidWaste  Compatible (Solid)

Figure 1: Segregation logic emphasizing the prohibition of acidic and oxidative streams due to the reactive azetidine ring.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid

Use this protocol for expired inventory, synthesis yield, or contaminated solid spills.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers if possible, as amines can corrode certain alloys over time.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Primary Constituent: this compound.[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

  • Transfer: Transfer solid using a disposable spatula.[1] Do not generate dust.[1][3][5][6]

  • Decontamination: Wipe the exterior of the container and the spatula with a DCM-soaked tissue.[1] Place the tissue inside the same waste container.

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Use this protocol for mother liquors or HPLC fractions.

  • Solvent Assessment:

    • If dissolved in DCM/Chloroform : Pour directly into the Halogenated Solvent Waste carboy.[1]

    • If dissolved in Methanol/Ethyl Acetate : The presence of the chloro-azetidine contaminates the entire volume.[1] You must pour this into the Halogenated Solvent Waste carboy, not the Non-Halogenated one.[1]

  • pH Check: Ensure the waste carboy is not acidic (pH < 4).[1] If the waste stream is acidic, neutralize the specific aliquot of azetidine solution with dilute Sodium Bicarbonate (NaHCO₃) before adding it to the main waste container to prevent heat generation.[1]

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Operational Workflow: The "Cradle-to-Grave" Path

This workflow ensures compliance with EPA RCRA standards (specifically regarding F-listed and characteristic hazardous wastes).

Diagram 2: Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE Tag: 'Solid Halogenated Waste' Solid->SolidContainer Pickup EHS Pickup -> High Temp Incineration SolidContainer->Pickup SolventCheck Is Solvent Halogenated? Liquid->SolventCheck MixHalo Add to HALOGENATED Carboy SolventCheck->MixHalo Yes (e.g., DCM) MixNonHalo Mixture is now Halogenated. Add to HALOGENATED Carboy. SolventCheck->MixNonHalo No (e.g., MeOH) MixHalo->Pickup MixNonHalo->Pickup

Figure 2: Operational decision tree. Note that mixing this compound with non-halogenated solvents legally converts the entire mixture into halogenated waste.

Emergency Contingencies

Spill Cleanup (Solid):

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][7] If powder is fine, use a N95 or P100 respirator.[1]

  • Containment: Do not dry sweep (creates dust).[1] Cover spill with wet paper towels (dampened with water or ethanol).[1]

  • Removal: Scoop up the damp towels and solid residue.[1]

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, label as "Hazardous Waste - Debris contaminated with Halogenated Azetidine," and place in the Solid Waste box.

Accidental Exposure:

  • Skin Contact: Azetidines can be absorbed.[1][5] Wash immediately with soap and water for 15 minutes.[1][3] Do not use alcohol (increases absorption).[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (alkaline nature of amines can cause corneal damage).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][8] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations regarding Halogenated Organic Compounds).[1][9] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][3][6] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Azetidine derivatives and safety data.[1] National Library of Medicine.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.